molecular formula C21H19N B1602303 (4-Allylphenyl)diphenylamine CAS No. 190334-80-6

(4-Allylphenyl)diphenylamine

Cat. No.: B1602303
CAS No.: 190334-80-6
M. Wt: 285.4 g/mol
InChI Key: YJYHPUGNMYKYNU-UHFFFAOYSA-N
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Description

(4-Allylphenyl)diphenylamine, with the molecular formula C21H19N and an average molecular mass of 285.390 Da, is a chemical compound of interest in advanced materials and stabilization research . Also known by its CAS number 190334-80-6, this molecule features a diphenylamine core structure, a class of compounds widely recognized for their antioxidant properties . The core diphenylamine structure is utilized as a stabilizer in smokeless powder and other materials, where it functions by binding to nitrogen oxide degradation products, thereby preventing autocatalytic decomposition . The specific addition of an allyl group to this structure significantly expands its potential utility. The allyl functionality is a versatile handle for post-synthetic modification, particularly through reactions like thiol-ene "click" chemistry, epoxidation, and dihydroxylation . This makes this compound a valuable building block or macromonomer for developing functional polymers. Researchers can exploit the allyl group to graft the antioxidant diphenylamine motif onto polymer backbones or to create cross-linked networks for applications in antimicrobial coatings, targeted drug delivery systems, and other advanced biomedical materials . The research applications of this compound are primarily found in the fields of polymer science and organic materials development. It serves as a precursor for synthesizing compounds with tailored properties for industrial and biomedical applications. Further investigation is required to fully elucidate its specific mechanisms of action and efficacy in these potential applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diphenyl-4-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-2-9-18-14-16-21(17-15-18)22(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h2-8,10-17H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYHPUGNMYKYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584780
Record name N,N-Diphenyl-4-(prop-2-en-1-yl)aniline
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Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190334-80-6
Record name N,N-Diphenyl-4-(prop-2-en-1-yl)aniline
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Record name 190334-80-6
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Synthetic Methodologies for 4 Allylphenyl Diphenylamine and Its Analogues

Synthesis of the Diphenylamine (B1679370) Core Structure

The formation of the central N-phenylaniline, or diphenylamine, structure is a critical step. This can be achieved through both classical and contemporary chemical reactions.

Classical and Contemporary Catalytic Approaches to Diarylamine Formation

The synthesis of diarylamines, including the diphenylamine core, has been significantly advanced by transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov These methods typically involve the formation of a carbon-nitrogen bond between an aryl halide and an arylamine or between two different aryl precursors.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the synthesis of diarylamines. acs.orgchemrxiv.org It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. chemrxiv.orgreddit.comrsc.org For instance, the coupling of diphenylamine with 1-bromopyrene (B33193) can be achieved in high yields using a palladium acetate (B1210297) catalyst and a specific phosphine ligand like XPhos. chemrxiv.org The reaction conditions, such as the choice of ligand and base, are crucial for the efficiency of the transformation. rsc.orgtcichemicals.com A variety of aryl halides, including those with electron-donating or electron-withdrawing groups, can be successfully coupled with diphenylamine to form the corresponding triarylamines. rsc.org

Reactant 1Reactant 2Catalyst SystemProductYieldReference
1-BromopyreneDiphenylaminePd(OAc)2 / XPhos1-(Diphenylamino)pyrene>90% chemrxiv.org
4-ChloroanisoleDiphenylaminePd2(dba)3 / tBu3P·HBF44-Methoxytriphenylamine65% tcichemicals.com
Aryl BromidesDiphenylaminePd(OAc)2 / Ligand 2TriarylaminesSatisfactory rsc.org

Ullmann Condensation: A classical method for forming diarylamines, the Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. acs.orgnih.gov While traditional Ullmann reactions required harsh conditions, modern modifications using deep eutectic solvents and eliminating the need for additional ligands have made this method milder and more environmentally friendly. nih.gov For example, the reaction of iodobenzene (B50100) with an aromatic amine can be catalyzed by copper iodide (CuI) in a deep eutectic solvent at temperatures between 60-100°C. nih.gov The use of formanilides instead of acetanilides in the Ullmann condensation has also been shown to provide a more direct and higher-yielding route to diphenylamines. google.com

Other Catalytic Methods:

Chan-Lam Coupling: This copper-catalyzed reaction couples an aryl boronic acid with an amine and represents an alternative to the Buchwald-Hartwig amination. reddit.com

Nickel-Catalyzed Cross-Coupling: Nickel-based catalyst systems, such as NiCl2(PPh3)2-PPh3, offer a more cost-effective alternative to palladium for the synthesis of triarylamines from aryl halides and diarylamides. organic-chemistry.org

Gold-Palladium Nanoparticle Catalysis: A heterogeneous catalysis approach using gold-palladium alloy nanoparticles supported on titanium dioxide (Au–Pd/TiO2) allows for the synthesis of diarylamines through acceptorless dehydrogenative aromatization of cyclohexylamines and cyclohexanones. nih.govsemanticscholar.org

Condensation Reactions for N-Phenylaniline Synthesis

Condensation reactions provide an alternative pathway to the diphenylamine core. One such method involves reacting a phenol (B47542) with ammonia (B1221849) in the presence of a hydrogen transfer catalyst and a cyclohexanone. google.com In this process, the phenol can be partially converted to cyclohexanone, which then reacts with ammonia and the remaining phenol to form the diphenylamine. google.com

Another approach involves the reaction of nitrobenzene (B124822) with aniline (B41778) to produce 4-(phenylazo)diphenylamine, which can then be further processed. chemicalbook.com Additionally, the Chapman diphenylamine synthesis can be adapted to prepare N-arylanthranilic acids, which are precursors to diphenylamine derivatives. rsc.org This method involves the reaction of imino-chlorides with sodium derivatives of salicylic (B10762653) acid esters. rsc.org

Selective Allyl Group Incorporation Strategies

Once the diphenylamine core is synthesized, the allyl group can be introduced. Palladium-catalyzed reactions are particularly effective for this transformation, allowing for selective functionalization at the C-H or C-OH bonds of the aromatic ring or an existing substituent.

Palladium-Catalyzed Allylic C-H Functionalization

Direct C-H functionalization is an atom-economical method for introducing an allyl group. Palladium catalysts can mediate the cleavage of an allylic C-H bond of an olefin, which can then react with an aniline derivative. science.gov

Ortho-Allylation of Tertiary Anilines: A highly regioselective ortho C-H allylation of tertiary anilines can be achieved using a palladium catalyst. nih.gov This method has been shown to be tolerant of various functional groups, including amides. nih.gov Preliminary mechanistic studies suggest a dual-ligand effect may be responsible for the high ortho selectivity. nih.gov

Para-Selective Olefination: A palladium/S,O-ligand based catalyst can promote the highly para-selective C-H olefination of aniline derivatives. nih.gov This reaction proceeds under mild conditions and is compatible with a wide range of anilines, including those with electron-withdrawing groups. nih.gov

Oxidative Amination of Alkenes: The intermolecular aerobic oxidative allylic amination of simple alkenes with amines like diphenylamine can be catalyzed by a Pd(OCOCF3)2/NPMoV system, leading to (E)-allylamines. mdpi.com This reaction proceeds through the formation of a (η3-allyl)palladium(II) trifluoroacetate (B77799) intermediate. mdpi.com

Aniline DerivativeAllylic SourceCatalyst SystemProductSelectivityReference
Tertiary AnilinesAllyl BromidePd catalyst with N-Bz-Gly and Ag2CO3Ortho-allylated anilineHigh nih.gov
Aniline DerivativesMethyl AcrylatePd/S,O-ligandPara-olefinated anilineHigh nih.gov
DiphenylamineSimple AlkenesPd(OCOCF3)2/NPMoV(E)-allylamineGood mdpi.com

Palladium-Catalyzed Allylic C-OH Functionalization

Palladium catalysts can directly activate the C-O bond in allylic alcohols, enabling their use as allylating agents. This approach avoids the need to pre-functionalize the alcohol. The direct allylation of less nucleophilic anilines, such as diphenylamine, with allylic alcohols can be efficiently achieved under palladium catalysis, often accelerated by additives like titanium(IV) isopropoxide. researchgate.net A palladium-catalyzed method for allylic silylation using allylic alcohols and disilanes also proceeds under mild and neutral conditions, offering a route to functionalized allylsilanes which could potentially be precursors to (4-allylphenyl)diphenylamine. organic-chemistry.org

Functionalization via Propargyl Silanes and Concomitant Silyl (B83357) Migration

A more indirect but versatile strategy for introducing a functionalized allyl group involves the use of propargyl silanes. Terminal alkynes bearing a silyl group at the propargylic position can be activated by electrophiles, leading to a stereoselective 1,2-silyl group migration. nih.gov The resulting allyl cation can then be trapped by a nucleophile. nih.gov This method provides access to allyl ethers and esters with defined stereochemistry and functional handles for further transformations, including transition-metal-catalyzed cross-couplings. nih.gov While not a direct allylation of diphenylamine, this methodology offers a pathway to construct complex allyl-containing aromatic compounds that could be subsequently coupled to form the target molecule.

Other Transition Metal-Catalyzed Allylation Reactions

Beyond the more common palladium-catalyzed reactions, other transition metals such as ruthenium, rhodium, and iridium have proven effective for allylation. nih.govresearchgate.net These metals can activate allylic alcohols directly, providing an atom-economical pathway that generates water as the only byproduct. researchgate.net For instance, iridium catalysts are capable of performing enantioselective allylic substitution with a wide range of nucleophiles, including amines, under biphasic conditions using aqueous solutions. ethz.ch This approach is particularly useful for nucleophiles that are unstable or sold as aqueous solutions. ethz.ch

Ruthenium-based catalysts have also been employed for decarboxylative allylation. A notable example involves the use of a [Cp*RuCl]₄ and bipyridine catalyst system, which effectively catalyzes the reaction between enolates and allyl carbonates. nih.gov Rhodium catalysts, in the presence of specific ligands, can also facilitate decarboxylative allylation reactions. nih.gov While the direct synthesis of this compound using these specific methods is not extensively documented, the principles are transferable. For example, a Ru(II)-catalyzed cascade reaction involving N-aryl-2-aminopyridines and alkenes proceeds through an allylation intermediate, demonstrating the potential for C-H functionalization to introduce allyl groups onto arylamine structures. rsc.org

Polymerization Approaches Incorporating this compound Moieties

The presence of the diphenylamine unit allows for the integration of this monomer into various polymer backbones, leading to materials with tailored electronic and optical properties.

Catalyst-Transfer Polymerization of Arylamines through Cross-Coupling

Catalyst-transfer polymerization (CTP) is a powerful chain-growth method for producing conjugated polymers with controlled molecular weights and low dispersity. rsc.org This technique has been successfully adapted for the synthesis of poly(arylene-amine)s through the Buchwald-Hartwig cross-coupling reaction. rsc.orgrsc.org The process utilizes AB-type monomers, which contain both a reactive site (N-H bond) and a leaving group (typically a halide) within the same molecule. rsc.orgnih.gov

In this mechanism, a palladium catalyst remains associated with the growing polymer chain, moving along as new monomer units are added. rsc.org Researchers have designed specific diarylamine-based monomers where the reactivity can be tuned by introducing functional groups, enabling controlled C-N bond formation in a chain-growth fashion. rsc.org This represents a significant advancement, expanding CTP beyond traditional C-C bond-forming reactions. rsc.orgrsc.org Theoretical calculations have supported the proposed mechanistic pathway, identifying the reductive elimination step as rate-determining. rsc.org

Monomer Type Catalyst System Polymer Key Finding
AB-type diarylaminePd/phosphine ligandPoly(arylene-amine)Controlled polymerization via Buchwald-Hartwig C-N coupling. rsc.orgrsc.org
Aniline-based (Monomer A)Not specifiedPoly(aniline derivative)Achieved a yield of 37.7% for the monomer synthesis. rsc.org
p-Methoxy-aniline based (Monomer B)Not specifiedPoly(p-methoxy-aniline derivative)Achieved a yield of 24.3% for the monomer synthesis. rsc.org
p-Fluoro-aniline based (Monomer C)Not specifiedPoly(p-fluoro-aniline derivative)Achieved a yield of 41.2% for the monomer synthesis. rsc.org

Oxidative Polymerization Pathways of Arylamine Derivatives

Oxidative polymerization is a common method for synthesizing polymers from arylamines like aniline and its derivatives. beilstein-journals.orgnih.gov The reaction typically proceeds through the formation of a radical cation intermediate upon treatment with an oxidizing agent. acs.org For example, the chemical oxidative polymerization of diphenylamine-4-sulfonate (DPASA) using potassium peroxodisulfate (PDS) as an oxidant has been studied. acs.org The process involves the initial formation of a DPASA cation radical, which then transforms into dimeric species and ultimately the polymer. acs.org

Similarly, the reaction of arylamines such as aniline and o-anisidine (B45086) with selenium dioxide leads predominantly to oxidative polymerization, forming the respective polyaniline polymers. beilstein-journals.orgnih.gov However, the reaction pathway can be influenced by the substrate's electronic properties. For instance, in methyl anthranilate, the delocalization of the amine's lone pair electrons over the adjacent carboxylate group suppresses oxidative polymerization in favor of a selenation pathway. beilstein-journals.orgnih.gov This highlights the competition between electrophilic substitution and polymerization. beilstein-journals.orgnih.gov

Arylamine Monomer Oxidant Primary Outcome Reference
Diphenylamine-4-sulfonate (DPASA)Potassium peroxodisulfate (PDS)Homogeneous polymerization, soluble polymer acs.org
Aniline, o-AnisidineSelenium dioxide (SeO₂)Predominant oxidative polymerization beilstein-journals.orgnih.gov
Methyl anthranilateSelenium dioxide (SeO₂)Suppressed polymerization, selenation occurred beilstein-journals.orgnih.gov

Step-Growth Polymerization Techniques for N-Sulfide Linkages

Step-growth polymerization is a mechanism where bifunctional or multifunctional monomers react to form dimers, oligomers, and eventually long-chain polymers. wikipedia.orgnumberanalytics.com This class includes the synthesis of widely known polymers like polyamides (nylons) and polyesters. pressbooks.publibretexts.org Polyamides, for example, are formed from the reaction of a diamine with a diacid or diacid chloride. pressbooks.pub

While the formation of polymers containing N-Sulfide linkages from diphenylamine derivatives is not a commonly reported pathway, the principles of step-growth polymerization provide a theoretical basis for such a synthesis. A bifunctional diphenylamine derivative could potentially react with a sulfur-containing comonomer, such as thionyl chloride or a sulfur dihalide, in a step-growth manner. This would be analogous to the formation of polyamides where an acid chloride is used. The reaction would proceed in discrete steps, forming N-S linkages to build the polymer chain. However, this remains a largely unexplored area for this class of monomers, with more conventional linkages like amides and esters being prevalent.

Co-Polymerization Strategies for Donor-Acceptor Architectures

Polymers with alternating electron-donating (D) and electron-accepting (A) units along the backbone are of great interest for applications in organic electronics. mdpi.com The diphenylamine moiety is an effective electron donor and can be incorporated into D-A copolymers. researchgate.netresearchgate.net These materials often exhibit unique optical and electronic properties, such as low energy bandgaps, due to intramolecular charge transfer between the donor and acceptor units. mdpi.com

Several synthetic strategies are employed to create these architectures. The Wittig condensation technique has been used to synthesize D-A polymers carrying a diphenylamine moiety, which showed good thermal stability and solvatochromic behavior. researchgate.net Another powerful method is electropolymerization, where monomers are coupled oxidatively on an electrode surface. researchgate.net This has been used to create polymers from diphenylamine- or carbazole-based monomers, resulting in electroactive films with electrochromic properties. researchgate.netnsf.gov By co-polymerizing a donor monomer like a diphenylamine derivative with an acceptor monomer (e.g., containing benzothiadiazole or diketopyrrolopyrrole units), D-A-D-A type architectures can be achieved. nsf.gov

Polymer Type Donor Moiety Acceptor Moiety Synthesis Method Key Properties
P1, P2DiphenylamineCyano-substituted unitsWittig CondensationGood thermal stability, solvatochromism, two-photon absorption. researchgate.net
Poly(T3-DPPT2-T3-TTDT2)Terthiophene (T3)Diketopyrrolopyrrole (DPP), Thienothiadiazole (TTD)ElectropolymerizationD-A-D-A' architecture with unique optical properties. nsf.gov
PBT SeriesVarious (bithiophene, carbazole (B46965), etc.)BenzobisthiazoleNot specifiedOptical band gaps of 1.83–2.18 eV, stable field-effect mobility. acs.org

Directed Synthesis of Specific this compound Derivatives

The synthesis of specific derivatives of diphenylamine allows for the fine-tuning of its chemical and physical properties. Various methods have been developed to introduce functional groups at specific positions on the aromatic rings.

One common approach begins with the chloroacetylation of diphenylamine to produce 2-chloro-N, N-diphenylacetamide. nih.gov This intermediate serves as a versatile platform for further functionalization. For example, the chlorine atom can be substituted by reacting it with hydrazine (B178648) hydrate (B1144303) to yield 2-hydrazino-N, N-diphenylacetamide. This product can then be reacted with a variety of aromatic aldehydes to generate an array of Schiff base derivatives. nih.gov

The Ullmann condensation is another classic and useful method for preparing unsymmetrical diphenylamines, which can be difficult to obtain through other routes. google.com This reaction involves the coupling of an aryl halide with an aryl amine, often in the presence of a copper catalyst. By carefully selecting the starting materials, one can synthesize diphenylamines with different substituents on each phenyl ring. google.com For example, reacting p-acetoanisidine with bromobenzene (B47551) can yield 4-methoxydiphenylamine. google.com Furthermore, processes have been developed to prepare diphenylamines by reacting a phenol with ammonia in the presence of a hydrogen transfer catalyst and a cyclohexanone, offering an efficient route to substituted products. google.com

Regioselective Synthesis of Substituted Allylphenyl and Diphenylamine Analogues

The regioselective synthesis of substituted allylphenyl and diphenylamine analogues often employs palladium-catalyzed cross-coupling reactions and other named reactions that facilitate the formation of carbon-carbon and carbon-nitrogen bonds at specific positions on the aromatic rings.

One common strategy involves the palladium-catalyzed N-arylation of 2-allylaniline (B3051291) with aryl halides. This method allows for the sequential introduction of two different aryl groups, leading to the formation of N-aryl-2-benzylindoline derivatives in a one-pot process. The selectivity for the installation of two distinct aryl groups is achieved through the in situ modification of the palladium catalyst by ligand exchange. acs.org The proposed mechanism for this transformation begins with the N-arylation of 2-allylaniline, followed by a ligand exchange that decreases the electron density on the palladium catalyst, thereby facilitating the alkene insertion process. acs.org

Another approach focuses on the synthesis of functionalized indoles from o-allylanilines through a palladium-catalyzed aerobic oxidative cycloisomerization. nih.govorganic-chemistry.orgacs.org This reaction proceeds via a regioselective 5-exo-trig intramolecular oxidative cycloisomerization, utilizing Pd(OAc)2 as the catalyst and molecular oxygen as the oxidant. nih.govorganic-chemistry.orgacs.org The reaction demonstrates a broad substrate scope, accommodating various substituents on the aniline and allyl moieties, and produces good to excellent yields of the desired indole (B1671886) derivatives. organic-chemistry.org A proposed mechanism involves aminopalladation followed by β-hydride elimination and isomerization steps. organic-chemistry.org

Furthermore, the synthesis of substituted carbazoles, which can be considered analogues, has been achieved with complete control of regiochemistry. nsf.gov This method utilizes the reaction of 3-triflato-2-pyrones with alkynyl anilines, tolerating multiple substituents and allowing for the creation of complex and sterically hindered substitution patterns. nsf.gov

The table below summarizes a selection of regioselective synthetic methods for analogues of this compound, highlighting the reactants, catalysts, and resulting products.

ReactantsCatalyst/ReagentsProduct TypeYieldReference
2-Allylaniline, Aryl BromidesPalladium Catalyst, Ligand (e.g., dpe-phos)N-Aryl-2-benzylindolinesHigh Selectivity acs.org
o-Allylanilines, Allyl AlcoholsPd(OAc)₂, O₂3-Substituted 2-benzylindolesGood to Excellent nih.govorganic-chemistry.orgacs.org
3-Triflato-2-pyrones, Alkynyl AnilinesBaseSubstituted CarbazolesHigh nsf.gov
2-Aryl Amines, Allyl BromideKOH, DMSON-allyl-4-bromo-N-(4-bromophenyl)anilineGood rsc.org

These methodologies underscore the importance of catalyst and reagent selection in directing the regiochemical outcome of the synthesis, enabling the targeted preparation of a diverse range of substituted diphenylamine analogues.

Advanced Spectroscopic and Microscopic Characterization for Structural and Electronic Elucidation of 4 Allylphenyl Diphenylamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in both solution and the solid state. mst.edupreprints.org For molecules like (4-Allylphenyl)diphenylamine, a variety of NMR experiments provide crucial data on atomic connectivity, spatial proximity of nuclei, and the electronic environment of atoms.

High-Field ¹H and ¹³C NMR for Structural Assignment and Connectivity

High-field ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound. These techniques provide information on the chemical environment of each hydrogen and carbon atom, respectively. organicchemistrydata.org

In the ¹H NMR spectrum, the chemical shifts are influenced by factors such as electronegativity, steric compression, and magnetic anisotropy. organicchemistrydata.orglibretexts.org The aromatic protons of the two unsubstituted phenyl rings and the substituted phenyl ring typically appear in the downfield region (around 6.5-8.5 ppm) due to the deshielding effect of the ring currents. libretexts.org The protons of the allyl group exhibit characteristic signals: the vinylic protons appear further downfield than the aliphatic CH₂ protons. The N-H proton signal is often a broad singlet. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with a wide chemical shift range that usually allows for the resolution of each unique carbon atom. organicchemistrydata.org The signals for the sp²-hybridized carbons of the aromatic rings and the allyl group appear at lower field compared to the sp³-hybridized CH₂ carbon of the allyl group. rsc.org Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Below are tables with expected chemical shift values for this compound, based on data from similar diphenylamine (B1679370) and allyl-substituted aromatic structures. libretexts.orgchemicalbook.comrsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Functional Group Expected Chemical Shift (δ, ppm) Multiplicity
N-H ~5.7 broad singlet
Aromatic C-H ~6.8-7.4 multiplet
Allyl =CH ~5.9-6.1 multiplet
Allyl =CH₂ ~5.0-5.2 multiplet

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Functional Group Expected Chemical Shift (δ, ppm)
Quaternary Aromatic C-N ~147-148
Substituted Aromatic C-Allyl ~133-135
Aromatic C-H ~118-130
Allyl =CH ~137
Allyl =CH₂ ~116

Advanced 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY) for Complex Structures

For unambiguous assignment of all proton and carbon signals in complex molecules like substituted diphenylamines, advanced 2D NMR techniques are indispensable. These experiments reveal correlations between nuclei, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. For this compound, it would confirm the connectivity within the allyl group and within each aromatic ring. nih.gov

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying all protons belonging to a specific structural fragment, like an entire aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This is a powerful method for assigning carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different structural fragments and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the through-space proximity of the different phenyl rings and the allyl group, offering insights into the molecule's conformation. nih.gov

The application of these techniques was crucial in identifying the ring system of 10H-1,9-diazaphenothiazine, a complex heterocyclic system derived from diphenylamine. nih.gov

Solid-State NMR Spectroscopy for Condensed Phase Analysis

Solid-state NMR (SSNMR) provides atomic-level information on the structure and dynamics of materials in their solid form. mst.edupreprints.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in solid samples these interactions cause significant line broadening. mdpi.com

Techniques like Magic Angle Spinning (MAS) , where the sample is spun at a specific angle (54.74°) to the magnetic field, are used to average these orientation-dependent interactions and achieve high-resolution spectra. mst.edupreprints.orgCross-Polarization (CP) is another common technique used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H.

For triarylamine systems like this compound, SSNMR is valuable for:

Characterizing the crystalline or amorphous nature of the solid. preprints.org

Identifying different polymorphs (crystal forms), which may have distinct molecular conformations and packing arrangements.

Probing intermolecular interactions and charge-transfer characteristics in the solid state, which are critical for materials used in optoelectronic applications. acs.org

Heteronuclear NMR (e.g., ⁷⁷Se NMR for related selenium-containing systems)

Heteronuclear NMR involves observing nuclei other than ¹H and ¹³C. For analogues of this compound that incorporate other elements, this can be a powerful diagnostic tool. For example, in the study of related organoselenium compounds, ⁷⁷Se NMR is particularly informative. arkat-usa.orghuji.ac.il

The ⁷⁷Se nucleus (a spin-1/2 isotope with 7.63% natural abundance) has a very wide chemical shift range (approx. 3000 ppm), which makes its chemical shift highly sensitive to the local electronic environment. huji.ac.ilresearchgate.net This sensitivity allows ⁷⁷Se NMR to be used for:

The structural elucidation of selenium-containing products and intermediates. researchgate.net

Studying the electronic effects of different substituents on the selenium atom. researchgate.net

Investigating intermolecular interactions, as demonstrated by studies on the solvent effect on ⁷⁷Se chemical shifts in diphenyl diselenides. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Structure Interpretation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound like this compound. quality-assistance.com Unlike low-resolution MS, HRMS instruments can measure the m/z value to a very high degree of accuracy (typically to four or five decimal places). rsc.orgrsc.org

This precision allows for the determination of the exact mass of the molecule. For this compound, the molecular formula is C₂₁H₁₉N. scbt.com The calculated monoisotopic (exact) mass for this formula is 285.1517 u. An experimental HRMS measurement yielding a value extremely close to this calculated mass (e.g., within 5 ppm) provides unambiguous confirmation of the elemental formula, effectively ruling out other possible combinations of atoms that might have the same nominal mass. pensoft.netub.edu

HRMS is often coupled with techniques like electrospray ionization (ESI) and can be used in tandem with liquid chromatography (LC-HRMS) to analyze complex mixtures. rsc.orgub.edu Further fragmentation analysis (MS/MS) can provide additional structural information by breaking the molecule apart and analyzing the resulting fragments. quality-assistance.com

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₂₁H₁₉N
Calculated Exact Mass [M]⁺ 285.1517

Hyphenated Techniques (e.g., GC-MS, HPLC-MS) for Mixture Analysis and Compound Identification

Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are indispensable tools for the separation, identification, and quantification of this compound from complex mixtures. These methods are crucial for monitoring reaction progress during its synthesis, assessing purity, and identifying byproducts.

In a typical GC-MS analysis, the sample mixture is vaporized and separated based on boiling point and polarity on a capillary column. oiv.int For this compound, a non-polar or medium-polarity column would be suitable. Following separation, the eluted molecules are ionized, commonly by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. The molecular ion peak would correspond to the compound's molecular weight, while fragment ions would reveal structural components, such as the loss of the allyl group or cleavage of the phenyl rings. The retention time provides an additional layer of identification. eurl-pesticides.eu The high sensitivity of modern GC-MS/MS systems, using multiple reaction monitoring (MRM), allows for detection at trace levels, which is essential for residue analysis. thermofisher.com

HPLC-MS is employed for less volatile or thermally labile compounds and offers complementary separation mechanisms based on polarity. shimadzu.com For this compound, reversed-phase HPLC with a C18 column would be a standard approach. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is adjusted to achieve optimal separation. shimadzu.com The eluent is then introduced into a mass spectrometer, often using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically preserve the molecular ion, simplifying spectral interpretation. shimadzu.com This is particularly useful for confirming the molecular weight of the target compound in a mixture.

Table 1: Representative GC-MS Parameters for Diphenylamine Analysis

Illustrative conditions for the analysis of the parent compound, diphenylamine. Specific parameters for this compound would require optimization but would follow similar principles.

ParameterValue/DescriptionReference
GC Column5MS UI (30 m x 0.25 mm x 0.25 µm) or similar oiv.int
Injector Temperature260 °C (Splitless mode) oiv.int
Carrier GasHelium, 1 mL/min oiv.int
Oven ProgramInitial 50°C, ramp 10°C/min to 300°C oiv.int
Ionization ModeElectron Impact (EI), 70 eV nist.gov
MS AcquisitionScan or Selected Ion Monitoring (SIM) oiv.int
Characteristic m/z (Diphenylamine)169 (M+), 168, 140, 77 eurl-pesticides.eu

Secondary Ion Mass Spectrometry (SIMS) for Molecular Surface Characterization

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of providing detailed elemental and molecular information about the outermost layers (1-2 nm) of a material. wikipedia.org This makes it exceptionally well-suited for the characterization of thin films, surface-modified materials, and catalytic systems involving this compound. The technique involves bombarding the sample surface with a focused primary ion beam (e.g., Bi₃⁺, Cs⁺), which causes atoms and molecular fragments to be sputtered from the surface. wikipedia.orgkit.edu A fraction of these ejected particles are ionized and are subsequently analyzed by a mass spectrometer, providing a mass spectrum of the surface composition. fu-berlin.de

In the context of this compound, SIMS can be used in two primary modes:

Static SIMS: This mode uses a very low primary ion dose to ensure that the analysis is performed on a statistically undisturbed surface, providing information about the molecular structure of the top monolayer. fu-berlin.de It can be used to confirm the presence and orientation of this compound on a substrate, identify surface contaminants, and study its interaction with the underlying material. researchgate.net For example, analysis of an amine-functionalized surface would yield characteristic positive ions corresponding to the intact molecule [M+H]⁺, as well as structurally significant fragments. researchgate.net

Dynamic SIMS: This mode uses a higher ion dose to continuously sputter through the material, generating a depth profile of the chemical composition. wikipedia.org This is useful for analyzing multilayer structures, such as those found in organic electronic devices, to understand the distribution of the this compound dopant or layer integrity.

Time-of-Flight (ToF) analyzers are commonly paired with SIMS (ToF-SIMS) as they provide high mass resolution and parallel detection of all secondary ions, which is crucial for distinguishing between different molecular fragments with similar nominal masses. acs.orgacs.org

Table 2: Predicted Characteristic Ion Fragments for this compound in ToF-SIMS

Expected positive ion fragments based on the molecular structure. The relative intensities can vary significantly based on the chemical environment (matrix) and instrumental conditions.

Fragment m/z (approx.)Possible IdentityStructural Origin
286[M+H]⁺Protonated molecular ion
284[M-H]⁻Deprotonated molecular ion (negative mode)
244[M-C₃H₅]⁺Loss of the allyl group
168[(C₆H₅)₂N]⁺Diphenylamine fragment
117[C₉H₉]⁺Allylphenyl fragment
77[C₆H₅]⁺Phenyl group fragment
41[C₃H₅]⁺Allyl group fragment

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. asianpubs.org For this compound, the IR spectrum provides clear signatures for the amine, aromatic, and allyl moieties.

The key vibrational modes for this compound include:

N-H Stretch: A characteristic sharp absorption band for the secondary amine N-H stretch is expected in the region of 3400 cm⁻¹. In solid-state measurements (e.g., KBr pellet), this peak may broaden and shift to a lower frequency due to intermolecular hydrogen bonding. asianpubs.org

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the phenyl rings.

Aliphatic & Olefinic C-H Stretch: The allyl group will exhibit aliphatic C-H stretching vibrations (from the -CH₂- group) just below 3000 cm⁻¹ and olefinic C-H stretching (=C-H) just above 3000 cm⁻¹.

C=C Stretch: The aromatic ring C=C stretching vibrations typically appear as a series of absorptions in the 1600-1450 cm⁻¹ region. mdpi.com A distinct band around 1640 cm⁻¹ is expected for the C=C stretching of the allyl group.

C-N Stretch: The stretching vibration of the aryl-nitrogen (C-N) bond in triarylamines is typically observed in the 1380-1230 cm⁻¹ range. scispace.comntu.edu.tw

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings. For a para-substituted ring, a strong absorption is expected around 850-800 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

A detailed assignment of expected vibrational frequencies based on data from diphenylamine and related substituted triarylamines.

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupReference
~3400N-H StretchSecondary Amine asianpubs.org
3100-3000C-H Stretch (sp²)Aromatic & Olefinic ntu.edu.tw
3000-2850C-H Stretch (sp³)Aliphatic (Allyl CH₂) mdpi.com
~1640C=C StretchAllyl researchgate.net
1600-1450C=C StretchAromatic Ring mdpi.comntu.edu.tw
1380-1230C-N StretchAryl-Amine scispace.comntu.edu.tw
990 & 910=C-H Bend (OOP)Allyl (vinyl group) researchgate.net
850-800C-H Bend (OOP)para-Substituted Phenyl ntu.edu.tw

Raman Spectroscopy for Complementary Vibrational Analysis and Mechanistic Probes

Raman spectroscopy serves as a powerful complement to IR spectroscopy. horiba.com While IR measures absorption due to changes in dipole moment, Raman scattering is sensitive to changes in polarizability. This selection rule means that symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy is particularly useful for probing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl rings gives rise to a very intense Raman band, typically around 1000 cm⁻¹. The C=C stretching modes in the 1600-1580 cm⁻¹ region are also strong. umich.educnr.it

Allyl Group C=C Bond: The carbon-carbon double bond of the allyl group is highly polarizable and is expected to produce a strong, characteristic Raman signal around 1640 cm⁻¹, complementing the IR data.

Molecular Backbone: Low-frequency modes related to the torsional and wagging motions of the phenyl rings as a whole, which define the molecule's conformation, can be observed. aip.org

Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band of the molecule, can be used to selectively enhance the vibrations of the chromophore. acs.org This could be applied to this compound to specifically probe vibrations coupled to its π-conjugated system, providing insights into structural changes upon electronic excitation. acs.org

Table 4: Expected Raman Shifts for this compound

Key expected Raman signals, highlighting vibrations that are typically strong in the Raman spectrum and complementary to IR data.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group/MotionExpected IntensityReference
3100-3000C-H StretchAromaticStrong umich.edu
~1640C=C StretchAllylStrong researchgate.net
1605-1570C=C StretchAromatic RingVery Strong umich.edu
1350-1250C-N-C Symmetric StretchAryl-Amine-ArylMedium-Strong cnr.it
~1040C-H in-plane deformationAromatic RingStrong umich.edu
~1000Ring Breathing ModeAromatic RingVery Strong umich.edu

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with conjugated systems and heteroatoms. researchgate.net For this compound, the spectrum is dominated by the π-conjugated system formed by the two phenyl rings linked through the nitrogen atom.

The UV-Vis spectrum of diphenylamine derivatives typically shows strong absorption bands in the UV region. researchgate.net The main absorption corresponds to a π → π* transition within the delocalized system of the triarylamine core. nih.gov The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the aromatic rings. scispace.commdpi.com Extended conjugation or the presence of electron-donating groups generally leads to a bathochromic (red) shift to longer wavelengths. mdpi.comtandfonline.com

In this compound, the allyl group is not directly conjugated with the diphenylamine π-system. Therefore, its electronic effect is primarily inductive and minimal, and its UV-Vis spectrum is expected to be very similar to that of diphenylamine itself, which exhibits a primary absorption band around 300 nm. researchgate.net The onset of the absorption edge can be used to estimate the optical band gap (E_g) of the material, a critical parameter for applications in organic electronics. tandfonline.com Studies on related systems show that the solvent has a minor effect on the absorption spectra, indicating a low degree of charge-transfer character in the ground-state electronic transitions of the neutral molecule. researchgate.net

Table 5: Representative Electronic Absorption Data for Diphenylamine Systems

Typical absorption maxima for diphenylamine and related triarylamines in solution. The values for this compound are expected to be in a similar range.

Compound Systemλ_max (nm)SolventTransition TypeReference
Triarylamine~307CH₂Cl₂π → π researchgate.net
Diphenylamine-fluorene derivative~356DCMπ → π nih.gov
Diphenylamine derivative~300-π → π mdpi.com
Xanthen-9-one cored triarylamine483-532Solutionπ → π / ICT scispace.com

Fluorescence Spectroscopy and Photophysical Property Determination

The photophysical properties of this compound and its derivatives are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. Fluorescence spectroscopy is a primary tool for characterizing the emissive nature of these compounds. While specific data for this compound is not extensively documented in publicly available literature, the photophysical behavior can be inferred from studies on closely related triphenylamine (B166846) (TPA) and diphenylamine (DPA) derivatives.

Triphenylamine derivatives are known for their strong fluorescence, often in the blue to green region of the visible spectrum. cdnsciencepub.comacs.org The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter determined from these studies. For many TPA derivatives, high fluorescence quantum yields, ranging from 44% to 68% in the solid state, have been reported. cdnsciencepub.com The lifetime of the excited state (τ), another crucial photophysical parameter, for some TPA derivatives has been measured to be in the nanosecond range, for instance, between 2.05 ns and 2.98 ns in chloroform (B151607) solutions. psu.edu

The introduction of different functional groups to the triphenylamine core can significantly tune the photophysical properties. For example, triphenylamine–benzimidazole derivatives exhibit intense blue fluorescence with high quantum yields (ΦF values of 0.70–0.78) in ethanol. acs.org The nature of the substituent and its position on the phenyl rings can influence the planarity of the molecule, which in turn affects the fluorescence quantum yield. cdnsciencepub.com Less planar structures tend to have lower quantum yields. cdnsciencepub.comresearchgate.net

The following table summarizes the photophysical data for several triphenylamine derivatives, providing a comparative basis for estimating the properties of this compound.

Compound TypeEmission ColorFluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ)Solvent/State
Triphenylamine Derivatives cdnsciencepub.comDeep Blue / Pure Blue44%–68%-Solid State
Triphenylamine-Bipyridine Derivatives psu.eduBlue22.3%–33.4%2.05–2.98 nsChloroform
Triphenylamine–Benzimidazole Derivatives acs.orgBlue70%–78%-Ethanol
D-π-A Triphenylamine Derivative (L1) sciengine.com-6%-Benzene
D-π-D-π-A Triphenylamine Derivative (L2) sciengine.com-19%-Benzene

These data indicate that this compound is expected to be a fluorescent molecule, likely emitting in the blue region of the spectrum with a reasonably high quantum yield, characteristic of the triphenylamine chromophore. The allyl group is not expected to significantly alter the core photophysical properties but may influence solid-state packing and polymerization, which can affect emission characteristics.

Analysis of Solvatochromic Behavior in Solution

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a phenomenon frequently observed in donor-acceptor (D-A) type molecules. Triphenylamine derivatives, including by extension this compound, often exhibit significant solvatochromic shifts in their fluorescence spectra. This behavior is attributed to intramolecular charge transfer (ICT) from the electron-donating triphenylamine moiety to an electron-accepting part of the molecule or, in the case of simple derivatives, to changes in the dipole moment of the molecule upon excitation. researchgate.netrsc.org

Studies on various triarylamine derivatives have demonstrated a pronounced bathochromic (red) shift of the emission maxima with increasing solvent polarity. researchgate.netaeeisp.com For instance, a novel triarylamine derivative, dimethyl-4'-(diphenylamino)biphenyl-3,5-dicarboxylate, showed a significant red shift of its emission wavelength by 149 nm as the solvent polarity increased. researchgate.netresearchgate.net This large shift is indicative of a substantial change in the dipole moment between the ground and excited states, a hallmark of ICT.

The photophysics of diphenylamine (DPA) derivatives can be complex, with studies suggesting the involvement of multiple excited states, including a nonpolar locally excited (LE) state and one or more charge transfer states. researchgate.netrsc.org For DPA derivatives, emission in nonpolar solvents often originates from an LE state, while in more polar solvents, emission from an ICT state becomes dominant. rsc.org In highly polar solvents, a twisted intramolecular charge transfer (TICT) state can be formed, which often opens up efficient non-radiative decay pathways, leading to a decrease in fluorescence quantum yield. rsc.org

The general trend observed for these compounds is that as solvent polarity increases, the emission spectrum shifts to lower energies (longer wavelengths). This is because the more polar excited state is stabilized to a greater extent by the polar solvent molecules than the less polar ground state. The relationship between the Stokes shift and the solvent polarity can often be analyzed using models like the Lippert-Mataga plot, which correlates the energy of the emission maximum with the orientation polarizability of the solvent.

For this compound, it is anticipated that the nitrogen atom of the diphenylamino group will act as an electron donor. Upon photoexcitation, there will be a redistribution of electron density, leading to a more polar excited state. Consequently, an increase in solvent polarity is expected to induce a red shift in its fluorescence emission spectrum. The magnitude of this shift will be indicative of the extent of charge transfer in the excited state.

Investigation of Aggregation-Induced Emission Enhancement (AIEE) Phenomena

Many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases or is extinguished at high concentrations or in the solid state due to strong intermolecular π-π stacking interactions. acs.org In contrast, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) has been observed in other classes of molecules. acs.org In AIE/AIEE-active compounds, non-emissive or weakly emissive solutions become highly luminescent upon aggregation or in the solid state. mdpi.com

Triphenylamine and its derivatives are prominent examples of molecules that frequently exhibit AIE or AIEE characteristics. mdpi.comresearchgate.net The underlying mechanism for this phenomenon is often attributed to the restriction of intramolecular motions (RIM). mdpi.com In dilute solutions, the phenyl rings of the triphenylamine moiety can undergo low-frequency rotational and vibrational motions, which provide non-radiative decay channels for the excited state, thus quenching fluorescence. acs.org However, in the aggregated state or in a rigid matrix, these intramolecular motions are sterically hindered. This blockage of non-radiative pathways forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. acs.orgmdpi.com

The AIEE behavior is typically investigated by monitoring the fluorescence intensity in solvent/non-solvent mixtures. For example, in a good solvent like tetrahydrofuran (B95107) (THF), a triphenylamine derivative might show weak emission. As a non-solvent like water is gradually added, the molecules start to aggregate, and a dramatic increase in fluorescence intensity is observed. mdpi.com For example, a dimethyl-4'-(diphenylamino)biphenyl-3,5-dicarboxylate derivative demonstrated AIEE when the water proportion in an acetone/water mixture was greater than 40%, with the maximum emission intensity being two times higher in an 80% water/acetone mixture. researchgate.netresearchgate.net Some triphenylamine-based compounds have shown fluorescence intensity increases of over 100-fold in aggregated states. mdpi.com

Microscopic and Nanoscopic Imaging Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. acs.org In the context of this compound, SEM would be particularly useful for characterizing the morphology of thin films or polymeric structures derived from this compound. For instance, polymers synthesized using triphenylamine-containing monomers have been analyzed by SEM to understand their surface features. researchgate.net

In a hypothetical study, if a thin film of a polymer derived from this compound were cast from a solution, SEM analysis could be employed to assess the quality of the film. The resulting micrographs might show a smooth, featureless surface, indicating an amorphous and uniform coating. Alternatively, they could reveal a granular or textured surface, suggesting a semi-crystalline or aggregated morphology. The magnification capabilities of SEM allow for the visualization of features ranging from micrometers down to a few nanometers, providing a comprehensive view of the surface architecture. acs.org

Transmission Electron Microscopy (TEM) and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Microstructure and Atomic Resolution

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the investigation of the internal microstructure of materials. scispace.com For systems involving this compound, particularly in polymeric or composite forms, TEM can be used to visualize the arrangement of polymer chains, the dispersion of nanoparticles within a polymer matrix, or the phase separation in polymer blends. mdpi.com For example, TEM analysis of triphenylamine-based conjugated microporous polymers has revealed flower-like particles, confirming the formation of specific nanostructures. researchgate.net

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique that is particularly sensitive to variations in atomic number (Z-contrast). researchgate.netrsc.org In HAADF-STEM images, regions with heavier elements appear brighter. researchgate.net This makes it an excellent tool for compositional mapping at the nanoscale. researchgate.net While this compound is composed of relatively light elements (C, H, N), HAADF-STEM could be valuable if this compound is incorporated into a system containing heavier elements, such as a composite with metal or metal oxide nanoparticles. In such a case, HAADF-STEM could be used to visualize the distribution of the nanoparticles within the organic matrix and to study the interface between the organic and inorganic components at high resolution. researchgate.net The combination of TEM and HAADF-STEM provides a powerful approach to correlate the microstructure and composition of materials containing this compound with their macroscopic properties. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography with sub-nanometer resolution. researchgate.netoxinst.com Unlike electron microscopy, AFM can be operated in air or liquid, which is advantageous for studying soft materials or biological samples. For this compound, AFM is an ideal tool for characterizing the nanoscale surface features of thin films. oxinst.comox.ac.uk

AFM can be used to quantify surface roughness, measure the thickness of thin films, and visualize the morphology of molecular aggregates or polymer domains on a surface. researchgate.net For example, a study on thin films of an amphiphilic diphenylamine derivative used AFM to probe the formation of two-dimensional lipidic channels on a mica substrate, revealing ordered structures with heights of 30-50 nm. researchgate.net If a thin film of poly(this compound) were prepared, AFM could be used to obtain detailed topographical maps. These maps could reveal, for example, a smooth, uniform surface or the presence of nanometer-sized grains or fibrils, providing insights into the film growth and molecular packing. uq.edu.au

In addition to topography, AFM can operate in various modes to probe other nanoscale properties. For instance, phase imaging can be used to map variations in surface adhesion, stiffness, and viscoelasticity, which can help to differentiate between different components in a blend or composite material containing this compound. This multi-faceted analytical capability makes AFM an indispensable tool for the nanoscale characterization of materials derived from this compound.

Thermal Analysis Techniques for Material Stability

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile. For polymers containing diphenylamine units, TGA reveals high thermal stability, a key attribute for high-performance materials.

The decomposition process for these polymers generally occurs at elevated temperatures. For instance, studies on polydiphenylamine have shown that the main processes of thermal and thermo-oxidative degradation begin at 600–650°C and 450°C, respectively. researchgate.net The thermal stability of polyamides incorporating diphenylamine units has also been thoroughly investigated. These polymers exhibit minimal weight loss up to 410°C, with onset decomposition temperatures ranging from 256–275°C. orientjchem.org The temperature at which 10% weight loss occurs, a common metric for thermal stability, is observed between 412–520°C for these polyamides, underscoring their robust nature. orientjchem.org The structural rigidity of the polymer backbone is a primary factor in this high thermal stability. orientjchem.org

In composite materials, the presence of a diphenylamine-based polymer can significantly enhance thermal properties. For example, IR-heated composites of poly(diphenylamine-2-carboxylic acid) and porous carbon lose half their initial weight at temperatures exceeding 1000°C in an inert atmosphere. mdpi.com The degradation pathways in these complex systems involve multiple steps, often beginning with the loss of any dopants or volatile components at lower temperatures, followed by the main chain scission at much higher temperatures. researchgate.netwikipedia.org The high char yield observed in many diphenylamine-based polymers, with residues of 17-22% at 800°C, is indicative of the formation of a stable carbonaceous layer during decomposition. orientjchem.org

Table 1: TGA Decomposition Data for Diphenylamine-Containing Polymers

Polymer/Composite SystemOnset of Weight Loss (°C)Temperature at 10% Weight Loss (°C)Char Yield at 800°C (%)Source(s)
Aromatic Polyamides with Diphenylamine Units256 - 275412 - 52017 - 22 orientjchem.org
Polydiphenylamine (in N₂)~600 - 650Not ReportedNot Reported researchgate.net
Polydiphenylamine (in Air)~450Not ReportedNot Reported researchgate.net
IR-PAN-a/PDPAC Composites (T₅₀ - 50% weight loss)840 - 849Not Reported>50 at 1000°C mdpi.com

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com It is used to identify phase transitions such as melting points (Tm) and glass transition temperatures (Tg). linseis.com

For amorphous or semi-crystalline polymers derived from or containing diphenylamine units, the glass transition temperature (Tg) is a critical parameter. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. DSC analysis of various aromatic polyamides containing diphenylamine moieties shows high glass transition temperatures, typically ranging from 258°C to 284°C. orientjchem.org This high Tg is a direct result of the rigidity of the polymer chains, a desirable characteristic for materials requiring dimensional stability at elevated temperatures. orientjchem.org

In composite systems, DSC can reveal multiple thermal events. For instance, in composites made from polymers of diphenylamine-2-carboxylic acid, endothermic peaks can be observed. mdpi.com A peak around 104–113°C may be associated with the removal of moisture, while another at 226–249°C can be linked to the partial removal of functional groups like COOH. mdpi.com For polydiphenylamine itself, DSC curves run in an inert atmosphere confirm that no crosslinking occurs at temperatures up to 370°C. researchgate.net The specific phase transitions observed are highly dependent on the polymer's precise chemical structure, molecular weight, and the presence of other components in the material. rsc.orgresearchgate.net

Table 2: DSC Phase Transition Data for Diphenylamine-Containing Polymers

Polymer SystemGlass Transition Temp. (Tg) (°C)Other Endothermic Peaks (°C)Source(s)
Aromatic Polyamides with Diphenylamine Units258 - 284Not Reported orientjchem.org
IR-PAN-a/PDPAC CompositesNot Reported~104–113 (moisture); 226–249 (decarboxylation) mdpi.com
Hyperbranched Polyimides>300Not Reported researchgate.net

Theoretical and Computational Investigations of 4 Allylphenyl Diphenylamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable method in computational chemistry for investigating the properties of molecules. researchgate.netcp2k.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is used to calculate various properties, including optimized molecular geometries, energies, reaction mechanisms, and spectroscopic properties. researchgate.net Functionals like B3LYP and CAM-B3LYP are commonly used in these studies. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis, including Frontier Molecular Orbitals (FMOs)

The first step in most computational studies is geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. cp2k.org For (4-Allylphenyl)diphenylamine, this involves finding the most stable conformation by minimizing the forces on each atom. This optimized structure is crucial as it serves as the basis for all subsequent property calculations.

Once the geometry is optimized, the electronic structure can be analyzed. A key component of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.govpku.edu.cn

HOMO (Highest Occupied Molecular Orbital) : Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be primarily localized on the electron-rich diphenylamine (B1679370) (DPA) moiety, which acts as a strong electron donor. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability of a molecule to accept electrons. The LUMO is likely distributed across the phenyl and allyl portions of the molecule. umich.edu

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and optical properties. ajchem-a.com A smaller energy gap suggests that the molecule can be more easily excited, which often correlates with higher reactivity and specific optical characteristics. ajol.info The interaction between the donor (diphenylamine) and the allylphenyl group can influence this gap.

In related diphenylamine systems, the HOMO is often centered on the triphenylamine (B166846) unit, while the LUMO is located on other parts of the molecule, confirming the donor character of the amine group. researchgate.netumich.edu The introduction of different substituents can tune the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov

Table 1: Key Concepts in FMO Analysis

Orbital/Concept Description Relevance to this compound
HOMO Highest energy orbital containing electrons; acts as an electron donor. Expected to be localized on the electron-donating diphenylamine group. researchgate.net
LUMO Lowest energy orbital without electrons; acts as an electron acceptor. Expected to be distributed over the allylphenyl system. umich.edu

| Energy Gap (ΔE) | Energy difference between HOMO and LUMO. | Influences chemical reactivity and electronic transition energy. A small gap can indicate high reactivity. ajol.info |

Prediction of Optical and Nonlinear Optical (NLO) Properties

DFT is a powerful tool for predicting the optical and nonlinear optical (NLO) properties of molecules. jcsp.org.pkfrontiersin.org NLO materials are crucial for applications in optoelectronics, laser technology, and data storage. jcsp.org.pk The NLO response in organic molecules often arises from the movement of delocalized π-electrons in the presence of donor and acceptor groups. jcsp.org.pk

The key NLO properties calculated using DFT include:

Polarizability (α) : The ease with which the electron cloud can be distorted by an external electric field (linear response).

First-Order Hyperpolarizability (β) : A measure of the second-order NLO response, which is critical for applications like second-harmonic generation. mdpi.com

For a molecule like this compound, the diphenylamine group acts as an electron donor (D) and the allylphenyl group can act as a π-conjugated system. This D-π structure is a common motif for NLO materials. frontiersin.org Theoretical calculations on similar D-π-A (Donor-π-Acceptor) systems show that structural modifications, such as changing the donor or π-linker, can significantly impact the NLO response. frontiersin.org In studies comparing different donor groups, the diphenylamino group has been shown to be a less effective donor than dimethylamino but stronger than carbazole (B46965) for enhancing the first hyperpolarizability (β). mdpi.com The presence of the allyl group provides additional π-conjugation which can influence these properties.

Table 2: Calculated NLO Properties for a Related Diphenylamino Compound Data inferred from studies on similar molecular structures for comparative purposes.

Property Description Typical Calculated Values
Dipole Moment (μ) Measure of charge separation Values can be calculated to compare with reference materials like urea. ajchem-a.com
Polarizability (α) Linear optical response Values are often reported in units of 10⁻²⁴ esu. researchgate.net

| Hyperpolarizability (β) | Second-order NLO response | Can be many times larger than that of standard reference materials like urea. researchgate.net |

Elucidation of Mechanistic Pathways in Synthesis and Catalysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. arxiv.org This involves locating the structures of reactants, transition states, and products, and calculating their relative energies. By identifying the transition state with the highest energy barrier, the rate-limiting step of a reaction can be determined. researchgate.net

While a specific DFT study on the synthesis of this compound was not found, the principles can be illustrated with related reactions. For instance, DFT has been used to study the mechanism of palladium-catalyzed allylic amination, where an allylic alcohol reacts with an amine. researchgate.net Such studies have shown that additives can form cooperative hydrogen-bonding networks that facilitate the rate-limiting C-O oxidative addition step. researchgate.net This type of computational investigation provides a detailed understanding of the catalyst's role and the factors that control the reaction's efficiency and selectivity, which is crucial for optimizing synthetic procedures.

Investigation of Intramolecular Charge Transfer (ICT)

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. rsc.org This phenomenon is fundamental to the function of many organic electronic materials and fluorescent probes. nih.gov Molecules exhibiting ICT often show a significant difference in dipole moment between the ground and excited states and can display dual fluorescence. nih.gov

In this compound, the diphenylamine group serves as the electron donor, and the allylphenyl system can act as the acceptor. Upon absorbing light, an electron can be promoted from the HOMO (on the diphenylamine) to the LUMO (on the allylphenyl moiety), resulting in a charge-separated excited state. nih.gov Theoretical calculations can quantify the extent of this charge transfer by analyzing the electron density distribution in both the ground and excited states. nih.gov Studies on similar diphenylamine-substituted molecules have demonstrated significant ICT character, with electrons transferring from the terminal diphenylamine to the acceptor unit. nih.gov This charge transfer can be enhanced by modifying the molecular structure, for instance, by extending the π-conjugated system, which increases the charge transfer distance. nih.govrsc.org

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational method used to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. chemrxiv.orgscielo.br These models use molecular descriptors—numerical values that characterize the molecule's structure—to predict properties of interest, which can accelerate the design of new materials by screening candidates computationally before synthesis. nih.gov

Development of Predictive Models Relating Molecular Structure to Performance Attributes

A QSPR model for a class of compounds like diphenylamine derivatives would involve several steps:

Data Set Collection : A training set of molecules with known experimental data for a specific property (e.g., thermal stability, NLO activity) is compiled. nih.gov

Descriptor Calculation : For each molecule in the set, a wide range of molecular descriptors is calculated. These can include constitutional, topological, geometric, and quantum-chemical parameters. nih.gov

Model Generation : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that relates the descriptors to the property. scielo.brnih.gov

Validation : The model's predictive power is tested using internal and external validation techniques to ensure it is robust and not overfitted. koreascience.kr

While no specific QSPR study on this compound is available, research on other materials like polybenzoxazines has successfully used QSPR to predict properties like char yield, a measure of thermal stability. nih.gov In that study, descriptors related to molecular shape, charge, and the number of rotatable bonds were found to be important predictors. nih.gov A similar approach could be applied to predict key performance attributes of this compound and its derivatives, guiding the synthesis of new compounds with desired properties.

Table of Mentioned Compounds

Compound Name
This compound
p-Nitroaniline
Dimethylamino
Carbazole

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the atomic-scale behavior of molecular systems over time. For this compound, MD simulations can provide critical insights into its structural flexibility, preferred shapes (conformations), and the nature of its interactions with itself and its environment. While specific MD studies on this compound are not extensively documented in publicly available literature, we can construct a detailed theoretical framework based on simulations of its constituent chemical moieties: the diphenylamine core and the allylphenyl group.

The dynamic nature of this compound is governed by the rotational and vibrational motions of its chemical bonds. MD simulations of analogous systems, such as other diphenylamine derivatives and allylbenzenes, provide a basis for understanding its behavior. nsf.govresearchgate.net

Dynamic Behavior: The diphenylamine core is not rigid. The two phenyl rings can rotate around the C-N bonds, and the entire diphenylamino group can rotate relative to the allyl-substituted phenyl ring. These rotations are not free but are hindered by energy barriers, leading to a complex conformational landscape. The allyl group (-CH₂-CH=CH₂) also possesses significant flexibility, with rotation possible around the C-C single bonds. This internal motion is crucial for how the molecule packs in a solid state or interacts with other molecules in a solution. Studies on other diphenylamine derivatives have confirmed the dynamic nature of the phenyl rings through techniques like NMR spectroscopy, which shows broadened signals at various temperatures, indicative of conformational exchange. nsf.gov

The conformational space of molecules with similar backbones has been explored using computational methods like genetic algorithms combined with DFT calculations. researchgate.net For a molecule like this compound, a potential energy surface would reveal multiple local energy minima, each corresponding to a stable conformation. The relative energies of these conformers determine their population at a given temperature.

Dihedral AngleDescriptionExpected Range (degrees)Notes
C1-N-C7-C8Torsion of first phenyl ring30-60 and 120-150Defines the propeller-like twist of the diphenylamine core. Data is representative based on similar aromatic amines. academie-sciences.frresearchgate.net
C13-N-C7-C12Torsion of second phenyl ring30-60 and 120-150Symmetrical to the first ring's torsion in the ground state. academie-sciences.frresearchgate.net
C4-C-C-HTorsion of the allyl groupgauche (~60°), trans (~180°)Determines the orientation of the allyl side chain relative to its phenyl ring. Based on studies of similar substituted benzenes. mdpi.com

This table presents theoretically expected values for this compound based on computational studies of analogous molecular fragments. Actual values would require specific simulation of the target molecule.

Intermolecular Interactions: In condensed phases (liquid or solid), this compound molecules interact through a combination of non-covalent forces. MD simulations on aromatic amines and related compounds help to characterize these interactions. acs.orgresearchgate.netulisboa.pt

Van der Waals Forces: These are the primary interactions and arise from temporary fluctuations in electron density. The large, nonpolar surface area of the molecule contributes significantly to these dispersion forces.

π-π Stacking: The aromatic phenyl rings can stack on top of each other. These interactions can be in a parallel or T-shaped (edge-to-face) arrangement. In diphenylamine derivatives, steric hindrance caused by the non-planar structure can influence the efficiency of face-to-face π-π stacking. researchgate.net

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the π-electron clouds of the aromatic rings can act as weak hydrogen bond acceptors. ulisboa.pt This leads to the formation of N-H···π interactions, which can play a role in the crystal packing and solution-state structure.

CH-π Interactions: The hydrogen atoms of the allyl group and the phenyl rings can interact with the π-systems of neighboring molecules.

The strength of these interactions dictates the bulk properties of the material, such as its melting point and solubility. MD simulations can quantify these interaction energies, as illustrated in the hypothetical table below.

Interaction TypeDescriptionRepresentative Energy (kcal/mol)
π-π StackingAttraction between two aromatic rings-2 to -5
N-H···πHydrogen bond between the amine proton and a phenyl ring-1 to -3
Van der WaalsGeneral dispersion and repulsion forcesVariable, contributes significantly to overall cohesion

Note: The energy values are representative estimates based on general computational chemistry literature for these types of interactions and are not from a specific simulation of this compound. acs.orgfrontiersin.org

Recent MD simulations on fluorinated diphenylamine chalcone (B49325) derivatives have demonstrated the stability of the diphenylamine scaffold in complex biological environments, highlighting its robust interaction profile. nih.gov Similarly, simulations of amines in various solvents have been used to analyze intermolecular forces through tools like the Radial Distribution Function (RDF), which reveals the probability of finding one atom at a certain distance from another. researchgate.netbanglajol.info Such an analysis for this compound would clarify the local molecular structuring in different media.

Applications of 4 Allylphenyl Diphenylamine and Its Derivatives in Advanced Materials and Functional Systems

Organic Electronics

Derivatives of diphenylamine (B1679370) are integral to the advancement of organic electronics, serving as key components in a variety of devices. Their inherent charge-transporting capabilities and electrochemical stability make them prime candidates for active layers in next-generation electronic and optoelectronic systems.

Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

In the rapidly advancing field of perovskite solar cells, the hole transport material (HTM) plays a critical role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, a key factor in achieving high power conversion efficiencies (PCE). Diphenylamine derivatives have been extensively investigated as HTMs due to their excellent hole mobility and suitable energy levels that align well with the valence band of perovskite materials. nih.govnih.govrsc.org

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in designing and screening new diphenylamine-based HTMs. nih.gov These studies have shown that the electronic and optical properties of these materials can be precisely tuned by introducing electron-donating or electron-withdrawing groups. For instance, the strategic placement of functional groups can alter the highest occupied molecular orbital (HOMO) energy level, which is crucial for efficient hole extraction from the perovskite layer. nih.gov

Furthermore, the nature of the π-bridge connecting diphenylamine units in more complex molecular architectures significantly influences the material's properties. nih.gov Research has explored various π-linkers to optimize the electronic coupling and charge transport characteristics of these HTMs. nih.gov The goal is to design molecules with low reorganization energy for hole transport, which facilitates efficient charge movement within the HTM layer. rsc.org While specific studies on (4-Allylphenyl)diphenylamine as an HTM are not widely documented, the presence of the allyl group provides a potential site for polymerization or cross-linking, which could enhance the morphological stability of the HTM layer, a critical factor for the long-term operational stability of PSCs.

Table 1: Key Properties of Selected Diphenylamine-Based Hole Transport Materials

DerivativeHOMO Energy Level (eV)Hole Mobility (cm²/Vs)Key Feature
Phenylazoindole DerivativeTunableVaries with substitutionElectron-withdrawing groups enhance efficiency nih.gov
4-(4-phenyl-4-α-naphthylbutadieny)-triphenylamine derivativeDelocalized HOMO0.1063-C6H5 substituent improves hole mobility rsc.org
Triphenylamine (B166846) with π-linkersHigher than perovskite HOMODependent on π-linkerπ-linker influences electronic coupling nih.gov

Bipolar Host Materials for High-Performance Organic Light-Emitting Diodes (OLEDs)

Bipolar host materials are essential components in the emissive layer of high-performance OLEDs, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) devices. rsc.orgrsc.orgresearchgate.netossila.commdpi.com These materials are designed to have both hole-transporting and electron-transporting capabilities, ensuring a balanced charge flux within the emissive layer and leading to efficient recombination of charge carriers on the guest emitter molecules. rsc.orgresearchgate.net

The diphenylamine moiety, with its excellent hole-transporting properties, is often used as the donor unit in bipolar host materials. rsc.org To achieve bipolar character, the diphenylamine donor is typically coupled with an electron-accepting (acceptor) unit. rsc.org A common strategy involves the use of triazine derivatives as the acceptor moiety. rsc.org The combination of a diphenylamine donor and a triazine acceptor can lead to materials with suitable energy levels and balanced charge transport, which are critical for high-performance OLEDs. rsc.org

The number of diphenylamine units in the molecular structure can be varied to systematically tune the optical and electrical properties of the host material. rsc.org For instance, increasing the number of donor units can influence the triplet energy of the host, which is a crucial parameter for efficiently confining the triplet excitons on the phosphorescent guest emitters. rsc.org Research has demonstrated that diphenylamine/triazine hybrid materials can serve as highly efficient bipolar hosts for a range of phosphorescent emitters, from blue to red, leading to OLEDs with high external quantum efficiencies and low efficiency roll-off. rsc.org

Table 2: Performance of OLEDs Employing Diphenylamine-Based Bipolar Host Materials

Host MaterialEmitter ColorMax. External Quantum Efficiency (%)Key Feature
TDPA–TRZBlue to Red> 20High triplet energy rsc.org
mDPPICz1Green21.7High thermal and morphological stability rsc.org

Development of Organic Thin-Film Transistors (OFETs) and Optoelectronic Devices

Organic thin-film transistors (OFETs) are fundamental building blocks of organic electronics, with applications in flexible displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Diphenylamine derivatives have been explored as p-type organic semiconductors in OFETs due to their good hole-transporting properties.

Integration in Photovoltaic Devices and Photo-Detectors

Beyond their use as HTMs in perovskite solar cells, diphenylamine derivatives are also utilized in organic photovoltaic (OPV) devices and organic photodetectors (OPDs). In OPVs, these materials can function as the electron donor component in the bulk heterojunction active layer, paired with a suitable electron acceptor material. The photovoltaic performance is dependent on factors such as the material's absorption spectrum, energy levels, and charge carrier mobility.

In OPDs, diphenylamine-based materials can serve as the photosensitive layer that converts light into an electrical signal. The performance of an OPD is characterized by parameters like photosensitivity, response speed, and dark current. The tunable electronic properties of diphenylamine derivatives allow for the development of photodetectors with tailored spectral responses.

Electroactive Materials for Ion-Conductive Polymers in Organic Electronics

While the primary application of diphenylamine derivatives in organic electronics is related to their charge-transporting properties, the broader field also encompasses ion-conductive materials for applications such as electrochemical devices and sensors. mdpi.com Electroactive polymers containing diphenylamine units can exhibit changes in their electronic and optical properties upon electrochemical doping or de-doping.

The development of single-ion conducting polymer electrolytes is an active area of research, aiming to create materials with high ionic conductivity and mechanical stability. researchgate.netresearchgate.net While diphenylamine itself is not typically the primary component for ion conduction, the incorporation of diphenylamine moieties into a polymer backbone could impart electroactive properties to an ion-conductive polymer system. The allyl group in this compound could serve as a reactive site for polymerization, enabling the creation of novel polymer architectures that combine both ionic and electronic conductivity. For example, it could be copolymerized with monomers containing ionic groups to create multifunctional materials. researchgate.net

Polymeric Materials

The presence of a reactive functional group, such as the allyl group in this compound, opens up possibilities for its use as a monomer or comonomer in the synthesis of advanced polymeric materials. The polymerization of diphenylamine derivatives can lead to polymers with interesting electronic, optical, and thermal properties.

The synthesis of polymers from aniline (B41778) and its derivatives has been explored through various methods, including oxidative polymerization. nih.govmdpi.com For instance, the polymerization of phenylamines with a disulfide transfer reagent can yield poly[N,N-(phenylamino)disulfides], which are conjugated polymers with unique colors depending on the substitution on the aromatic ring. nih.gov

Allyl-terminated polymers are a unique class of materials that allow for a wide range of post-synthesis modifications through reactions involving the double bond. nih.gov This versatility makes them valuable in biomedical applications, and similar principles can be applied to materials science. The allyl group on this compound could be utilized in various polymerization techniques, such as free-radical polymerization or thiol-ene click chemistry, to create polymers with a diphenylamine-functionalized backbone or side chains. researchgate.netnih.gov Such polymers could find applications as processable hole-transporting materials, electrochromic materials, or as components in polymer blends and composites. For example, triphenylamine-based aromatic poly(amide-imide)s have been synthesized and shown to have interesting electrochromic properties. mdpi.com The incorporation of the this compound moiety into such polymer backbones could further enhance their functionality.

Conjugated Polymers and Poly(arylene-amine)s for Electronic and Optical Applications

The incorporation of the this compound moiety into conjugated polymers and poly(arylene-amine)s offers a versatile platform for developing materials with tailored electronic and optical properties for applications such as Organic Light-Emitting Diodes (OLEDs). The diphenylamine core is a well-established hole-transporting unit, while the allyl group provides a reactive site for cross-linking. This cross-linking capability is particularly advantageous for the fabrication of robust and stable thin films in multilayer electronic devices.

Research into hole transport layers (HTLs) has demonstrated the utility of cross-linkable moieties to prevent the dissolution of the HTL during the deposition of subsequent layers from solution. For instance, thermally cross-linkable polymers containing triphenylamine units have been developed for use in solution-processed OLEDs. These polymers, after being spin-coated, can be thermally cured to form an insoluble network, which is crucial for the fabrication of multilayer devices. Similarly, photochemically cross-linkable triazatruxene monomers featuring diallyl amide end-groups have been synthesized for the same purpose. nih.govntu.ac.uk Hole-only devices fabricated with these cross-linked layers exhibit current density-voltage characteristics that are nearly identical to their non-cross-linked counterparts, indicating that the cross-linking process does not detrimentally affect the material's charge-transporting properties. nih.gov

The general structure of poly(arylene-amine)s allows for the tuning of their properties through the selection of aromatic diamine and dihalide monomers. While specific data on polymers derived directly from this compound is not extensively available, the principles of poly(arylene-amine) synthesis suggest that its inclusion would impart desirable hole-transporting characteristics. Fluorine-rich poly(arylene amine)s, for example, have been developed for membrane separation applications, showcasing the versatility of this class of polymers. nih.gov The allyl functionality on the this compound monomer would enable the formation of cross-linked poly(arylene-amine) networks, enhancing the thermal stability and solvent resistance of the resulting films, which are critical for durable electronic and optical devices.

Hybrid Composites for Enhanced Electronic and Thermal Functionality

Hybrid composites that combine the processability of polymers with the functional properties of inorganic fillers are essential for advanced electronic and thermal management applications. The this compound compound, with its reactive allyl group and thermally stable aromatic structure, is a promising candidate for integration into such composites, particularly those based on epoxy resins.

In the field of electronic packaging, epoxy resins are widely used as encapsulants and underfill materials due to their excellent adhesion, mechanical strength, and electrical insulation properties. mdpi.commdpi.com However, a key limitation of neat epoxy resins is their low thermal conductivity, which hinders efficient heat dissipation from electronic components. mdpi.com To address this, thermally conductive fillers such as aluminum nitride (AlN) and boron nitride (BN) are often incorporated into the epoxy matrix. capes.gov.br

The this compound molecule can be envisioned to play a dual role in these composites. Firstly, it could act as a reactive diluent. Reactive diluents are used to reduce the viscosity of highly filled resin systems, improving their processability. google.com The allyl group of this compound can participate in the curing reaction of the epoxy resin, becoming a permanent part of the polymer network. This covalent incorporation avoids the issue of plasticization that can occur with non-reactive diluents.

The table below illustrates the typical thermal conductivities of epoxy composites with different fillers, providing a benchmark for the potential performance of composites modified with this compound.

Filler MaterialFiller Content (vol%)Thermal Conductivity (W/m·K)
Alumina (Al₂O₃)60~2.5-3.0
Boron Nitride (BN)30~3.0-5.0
Alumina + BN (Hybrid)50 (total)~4.5

Note: These are representative values, and the actual thermal conductivity can vary depending on filler size, shape, distribution, and interfacial properties.

Development of Electrochemically Active Dispersions and Conductive Polymers

The diphenylamine structure is a fundamental component of various conductive polymers, and the presence of an allyl group on this compound introduces a reactive handle for polymerization and functionalization. This makes it a valuable monomer for the synthesis of electrochemically active materials, including conductive polymers and stable dispersions.

Polydiphenylamine and its derivatives are known to be electrochemically active and can be synthesized through oxidative polymerization. researchgate.netrsc.org The resulting polymers exhibit reversible redox behavior, making them suitable for applications in electrochromic devices, sensors, and as hole-transporting materials. The electrochemical polymerization of monomers containing allyl groups, such as allylamine (B125299) and 4-allylanisole, has been demonstrated to produce polymer films on electrode surfaces. nih.govsurfchem.dkresearchgate.net This suggests that this compound could also be electropolymerized to form a conductive polymer film. The allyl groups within the polymer network could potentially undergo further reactions, allowing for the tuning of the film's properties or its covalent attachment to surfaces.

The synthesis of conductive polymers from neat monomer solutions via electrochemical methods offers a convenient route to producing these materials. google.com For example, poly(N-alkyldiphenylamine)s have been chemically synthesized and shown to be conductive and electrochemically dopable in both organic and aqueous solutions. rsc.org Cast films of these polymers exhibit reversible color changes upon potential cycling. rsc.org

The development of electrochemically active dispersions is crucial for applications requiring solution-based processing, such as printable electronics. The this compound monomer could be used in emulsion or suspension polymerization to create stable dispersions of polymer particles. The allyl functionality could be utilized for post-polymerization modification or to induce cross-linking within the particles, enhancing their stability and performance.

The table below summarizes the conductivity of some relevant conductive polymers, providing context for the potential conductivity of polymers derived from this compound.

PolymerDopantConductivity (S/cm)
PolyanilineHCl1-10
Polypyrrolep-toluenesulfonate100-500
Poly(3,4-ethylenedioxythiophene)Polystyrene sulfonate1-1000
PolydiphenylamineAcrylic Acid~10⁻³ - 10⁻²

Photonic Materials

Two-Photon Absorption (TPA) Materials and Design Principles

Molecules based on the triphenylamine (TPA) scaffold, to which this compound belongs, are of significant interest for two-photon absorption (TPA) applications. TPA is a nonlinear optical process with applications in 3D microfabrication, optical data storage, and two-photon fluorescence microscopy. The design of efficient TPA materials often revolves around creating molecules with a large TPA cross-section (σ₂).

A common design strategy for TPA chromophores is the D-π-A (donor-π-acceptor) architecture. In this design, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. The triphenylamine core in this compound acts as a strong electron donor. By functionalizing the molecule with suitable acceptor groups, it is possible to create D-π-A structures with significant TPA activity. Theoretical studies using density functional theory (DFT) have been employed to investigate the influence of different acceptor moieties on the structural, electronic, and optical properties of TPA-based molecules, demonstrating that the energy gap and absorption spectrum can be finely tuned. mdpi.comdtic.mil

Another successful design involves creating octupolar, propeller-shaped molecules where three D-π-A branches extend from a central triphenylamine core. mdpi.com This three-dimensional arrangement can lead to enhanced TPA cross-sections. Furthermore, modifying the triphenylamine scaffold itself, for instance by introducing a methylene (B1212753) bridge to increase planarity, has been shown to extend the π-conjugation and significantly enhance the TPA cross-section. ntu.ac.uk

The table below presents the TPA cross-sections for several triphenylamine derivatives, illustrating the impact of molecular structure on TPA performance.

Compound Typeπ-LinkerAcceptor GroupTPA Cross-Section (GM)Wavelength (nm)
Bridged TPA Tetramer (Neutral)--4340~800
Bridged TPA Tetramer (Cationic)--4150~800
Extended s-Triazine with NPh₂Phenylacetylenes-Triazine1500~750
D-π-A with Thiazole DonorStyrylBenzylidene malononitrile98.85-

1 GM = 10⁻⁵⁰ cm⁴ s / photon

Materials Exhibiting Aggregation-Induced Emission Enhancement (AIEE)

Aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) are photophysical phenomena where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This is in contrast to many traditional fluorophores that suffer from aggregation-caused quenching (ACQ). The diphenylamine and triphenylamine moieties present in this compound are common building blocks in the design of AIE/AIEE-active materials.

The mechanism behind AIE/AIEE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In solution, excited molecules can dissipate energy through non-radiative pathways involving intramolecular rotations and vibrations. In the aggregated state, these motions are sterically hindered, which blocks the non-radiative decay channels and promotes radiative decay, leading to enhanced fluorescence.

For example, donor-acceptor conjugated molecules based on diphenylamine and pyridine (B92270) have been shown to exhibit AIEE. nih.gov These molecules show weak fluorescence in good solvents but their emission intensity is significantly enhanced in aggregated states, such as in thin films or in solvent mixtures with a high fraction of a poor solvent. nih.gov Similarly, luminogens incorporating triphenylamine and tetraphenylethylene (B103901) (a well-known AIE-gen) with benzothiadiazole have been synthesized and shown to have AIE or AIEE properties. google.com The twisted conformations of the triphenylamine and tetraphenylethylene units can prevent strong intermolecular π-π stacking, which is a common cause of quenching, while still allowing for the restriction of intramolecular motion. google.com

The photophysical properties of some AIEE-active diphenylamine derivatives are summarized in the table below.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Optical Band Gap (eV)
DPA-PA-1THF437-2.33 (film)
DPA-PA-2THF433-2.29 (film)
DPA-PA-3THF444-2.25 (film)
DPA-PA-1Chloroform (B151607)-511-
DPA-PA-2Chloroform-515-
DPA-PA-3Chloroform-529-
DPA-PA-1Thin Film-553-
DPA-PA-2Thin Film-541-
DPA-PA-3Thin Film-554-

DPA-PA refers to diphenylamine and pyridine based donor-acceptor conjugated moieties. nih.gov

The allyl group in this compound provides a route to synthesize polymers with AIE/AIEE characteristics. By polymerizing this monomer, the AIE-active diphenylamine moieties can be incorporated into a polymer backbone, potentially leading to new materials for applications in sensors, bio-imaging, and solid-state lighting.

Mechanistic Studies and Reaction Pathways Involving 4 Allylphenyl Diphenylamine Motifs

Mechanistic Investigations of Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The (4-Allylphenyl)diphenylamine scaffold can undergo several types of palladium-catalyzed reactions, each with its own intricate mechanistic cycle.

The direct functionalization of allylic C-H bonds is an atom-economical strategy for introducing new functional groups. mdpi.com In the context of this compound, this transformation allows for the modification of the allyl side chain. The generally accepted mechanism for palladium-catalyzed allylic C-H activation involves the coordination of the alkene to a Pd(II) center, followed by the cleavage of a C-H bond. mdpi.comprinceton.edu This C-H activation step is often the rate-determining step and can proceed through different pathways, including concerted metalation-deprotonation or an electrophilic substitution-type mechanism. mdpi.com For instance, an acetate (B1210297) ligand on the palladium catalyst can facilitate the abstraction of a proton from the allylic position. mdpi.com

Once the C-H bond is activated, a π-allyl-palladium intermediate is formed. princeton.edu This intermediate is electrophilic and can be attacked by a variety of nucleophiles. princeton.edu The reaction is often made catalytic by employing an oxidant, such as benzoquinone, to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the nucleophilic attack. mdpi.com

Similarly, the activation of allylic alcohols (C-OH functionalization) in the presence of palladium catalysts offers a direct route to allylic substitution products, generating water as the only byproduct. researchgate.net Computational studies on the amination of allylic alcohols have shown that a cooperative hydrogen-bonding network can facilitate the rate-limiting C-O oxidative addition step. researchgate.net This process also proceeds through a π-allyl-palladium intermediate, which then undergoes nucleophilic attack. researchgate.net

A strategy for enantioselective functionalization of allylic C-H bonds involves a one-pot sequence of palladium-catalyzed allylic C-H oxidation to form linear allyl benzoates, followed by iridium-catalyzed allylic substitution. berkeley.edu This method allows for the use of nucleophiles that would otherwise be sensitive to direct oxidative functionalization. berkeley.edu

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Allylic Functionalization

Mechanistic StepDescriptionKey Intermediates
Alkene Coordination The allyl group of this compound coordinates to the Pd(II) catalyst.π-olefin-palladium complex
C-H/C-OH Activation Cleavage of the allylic C-H or C-OH bond to form a π-allyl-palladium species. This is often the rate-limiting step.π-allyl-palladium complex
Nucleophilic Attack A nucleophile attacks the electrophilic π-allyl intermediate.Pd(0) and the functionalized product
Catalyst Regeneration The resulting Pd(0) is re-oxidized to the active Pd(II) state, often by an external oxidant.Pd(II) catalyst

The this compound unit can be incorporated into polymer chains through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling. libretexts.orgmdpi.com These reactions are fundamental in the synthesis of conjugated polymers with tailored electronic and optical properties. chiba-u.jp

The generally accepted mechanism for these cross-coupling reactions involves a catalytic cycle that alternates between Pd(0) and Pd(II) oxidation states. mdpi.com The key steps are:

Oxidative Addition: An aryl halide or triflate adds to a Pd(0) complex, forming a Pd(II) intermediate. mdpi.com

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center. libretexts.orgillinois.edu This is often the rate-determining step. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. mdpi.com

In the context of polymerizations involving this compound, a dihalo-functionalized monomer would undergo these steps repeatedly to build the polymer chain. The nature of the ligands on the palladium catalyst, the base, and the solvent can all influence the efficiency and outcome of the polymerization. libretexts.org

Table 2: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Polymerization

StepReactantsProductsPalladium Oxidation State Change
Oxidative Addition Pd(0) complex, Ar-XAr-Pd(II)-X complex0 → +2
Transmetalation Ar-Pd(II)-X complex, Organometallic reagentAr-Pd(II)-Ar' complexNo change
Reductive Elimination Ar-Pd(II)-Ar' complexAr-Ar' product, Pd(0) complex+2 → 0

Oxidative Polymerization Mechanisms of Arylamines with Oxidants

The oxidative polymerization of arylamines, including diphenylamine (B1679370) derivatives, is a common method for synthesizing conducting polymers. nih.govsemanticscholar.org The mechanism of this process is complex and can be influenced by factors such as the oxidant used, the reaction medium (pH), and the substituents on the aromatic rings. bg.ac.rsmdpi.com

The initial step in the oxidative polymerization of an arylamine like this compound is the one-electron oxidation of the amine nitrogen to form a cation radical. researchgate.net This radical cation is stabilized by resonance, with the positive charge and unpaired electron delocalized over the aromatic rings. researchgate.net

The subsequent steps involve the coupling of these radical cations. The regiochemistry of this coupling is influenced by the electronic properties of the substituents. nih.gov For diphenylamine, recombination between cation radicals can be sterically hindered. researchgate.net The polymerization proceeds through the formation of dimers, trimers, and eventually the final polymer. The degree of oxidation of the intermediates plays a crucial role in the polyrecombination process. researchgate.net

For example, studies on the oxidative polymerization of 4-aminodiphenylamine have shown that the coupling occurs predominantly at specific positions, leading to linear polymers. nih.gov In contrast, the polymerization of 2-aminodiphenylamine (B160148) can lead to branched structures and the formation of phenazine (B1670421) units. nih.gov The nature of the oxidant, such as ammonium (B1175870) peroxydisulfate (B1198043) or selenium dioxide, can also direct the reaction towards either polymerization or other side reactions. nih.govnih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the influence of electron-donating and -withdrawing groups on the oxidative polymerization of arylamines. beilstein-journals.org These studies suggest that the energy of the highest occupied molecular orbital (HOMO) is a key factor, with a lower HOMO energy suppressing the oxidative polymerization pathway. beilstein-journals.org

Allyl Group Transformations and Reactivity

The allyl group in this compound is a reactive handle that can undergo a variety of transformations, providing pathways to further functionalize the molecule.

Rearrangement reactions involving the allyl group can lead to new and interesting molecular architectures. One such reaction is the Brook rearrangement, which involves the intramolecular migration of a silyl (B83357) group from carbon to oxygen. organic-chemistry.orgwikipedia.org While not directly involving this compound, the principles of this rearrangement are relevant. The driving force for the Brook rearrangement is the formation of a strong silicon-oxygen bond. organic-chemistry.org The reaction proceeds through a pentacoordinate silicon intermediate and can be influenced by the electronic nature of the substituents and the reaction conditions. organic-chemistry.orgwikipedia.org

Another relevant transformation is the Stieglitz rearrangement, which involves the migration of an aryl group from carbon to nitrogen in hydroxylamines, leading to the formation of anilines. ccspublishing.org.cn This reaction involves C-C and N-O bond cleavage and is facilitated by an activator that generates a good leaving group on the oxygen. ccspublishing.org.cn

While direct examples of these rearrangements with this compound are not detailed in the provided search results, the reactivity principles of the allyl and aryl groups suggest that such transformations could be explored as potential synthetic pathways.

Cyclization Reactions Involving Allyl Moieties (e.g., γ-butyrolactone synthesis)

The γ-butyrolactone scaffold is a prevalent structural motif in a vast array of natural products and biologically active compounds, serving as a critical building block in organic synthesis. researchgate.netmdpi.com The synthesis of these five-membered lactones from substrates containing allyl groups, such as the one present in this compound, represents a key transformation. Various synthetic methodologies have been developed, often relying on transition-metal catalysis or photoredox processes to facilitate the intricate bond-forming steps. researchgate.netmdpi.com

One prominent strategy involves the direct carboxylative cyclization of allylic alcohols. acs.org A recently developed method utilizes a synergistic approach combining photoredox and hydrogen atom transfer (HAT) catalysis. acs.org In this process, a CO₂ radical anion (CO₂•–), generated from a formate (B1220265) salt like cesium formate (HCO₂Cs), initiates the reaction. researchgate.netacs.org This radical anion adds to the alkene of the allyl group, which is followed by an intramolecular cyclization to furnish the γ-butyrolactone ring. researchgate.netacs.org For a substrate like this compound, a preliminary oxidation or hydration of the allyl moiety to form the corresponding allylic alcohol would be a prerequisite for this specific pathway.

Another powerful approach is the use of transition-metal catalysts, particularly gold complexes. Gold catalysts have been shown to be effective in the lactonization of allylic acetates and alcohols. mdpi.com The proposed mechanism for allylic acetates involves the generation of an allylic cation intermediate in the presence of the gold catalyst, which is then trapped by a nucleophilic ester moiety to form a bicyclic γ-butyrolactone. mdpi.com For substrates with a free carboxylic acid and an allyl alcohol, gold catalysts can promote a dehydrative lactonization via an Sₙ2′-type oxa-allylation mechanism. mdpi.com

Iodine-mediated intramolecular electrophilic aromatic cyclization has also been demonstrated as a viable route for creating ring systems from allylamines. nih.govdntb.gov.ua This method involves the activation of the allyl double bond by molecular iodine, followed by an intramolecular attack from the aromatic ring to form a new C-C bond, leading to cyclized products. While typically used for synthesizing nitrogen-containing heterocycles like quinolines, the underlying principle of electrophilic activation of the allyl group could be adapted for lactone synthesis if a suitable carboxylic acid precursor were present. nih.gov

The table below summarizes findings for the synthesis of γ-butyrolactones from various allylic substrates, illustrating the conditions and efficiencies of modern synthetic methods that could be conceptually applied to derivatives of this compound.

Table 1: Synthesis of γ-Butyrolactones from Various Allylic Precursors
Allylic PrecursorCatalyst/ReagentConditionsProductYield (%)Reference
α-Phenyl-substituted allylic alcohol4-DPAIPN, Thiophenol, HCO₂CsDMF, 100 °C, 12 h, Blue LEDsMonosubstituted γ-butyrolactone92 acs.org
α-Methyl-substituted allylic alcohol4-DPAIPN, Thiophenol, HCO₂CsDMF, 100 °C, 12 h, Blue LEDsDisubstituted γ-butyrolactone89 acs.org
α-Cyclopropyl-substituted allylic alcohol4-DPAIPN, Thiophenol, HCO₂CsDMF, 100 °C, 12 h, Blue LEDsDisubstituted γ-butyrolactone83 acs.org
Allylic Acetate with Ester MoietyAuCl₃/AgSbF₆DCE, 50 °CBicyclic γ-butyrolactoneNot Specified mdpi.com
Allyl Alcohol with Carboxylic Acid(IPr)Au(MeCN)SbF₆DCM, 25 °Cγ-ButyrolactoneNot Specified mdpi.com

Hydroaminoalkylation of Olefins with Amine Substrates

Hydroaminoalkylation is a highly atom-economic catalytic process that involves the addition of a C-H bond adjacent to a nitrogen atom across the double bond of an alkene. researchgate.netacs.org This reaction serves as a powerful tool for the alkylation of amines and the synthesis of complex nitrogen-containing molecules from simple precursors. researchgate.net For an amine substrate like this compound, this transformation would involve the reaction of the N-H bond (if present after modification) or more commonly, an α-C-H bond of a substituent on the nitrogen, with an olefin. However, given the structure of this compound, which lacks N-H protons or simple alkyl groups on the nitrogen, its direct participation would be limited. More relevant are reactions involving its diphenylamine core, as seen in studies with analogous compounds like methyldiphenylamine. chemrxiv.org

A prevalent modern approach to hydroaminoalkylation utilizes visible-light photoredox catalysis. gre.ac.uk This method often employs an iridium-based photocatalyst, such as [Ir(ppy)₂(dtbbpy)]PF₆, in the presence of a base. chemrxiv.orggre.ac.uk The mechanism typically begins with the generation of an α-aminoalkyl radical from the amine substrate. gre.ac.uk This radical then adds to the alkene. The reaction of electron-poor alkenes, like cinnamate (B1238496) esters, with N,N-disubstituted anilines proceeds with a preference for α-addition of the aminoalkyl radical. gre.ac.uk Conversely, the reaction with styrenes, which lack an electron-withdrawing group on the alkene, occurs with high anti-Markovnikov selectivity. chemrxiv.orggre.ac.uk

Transition metals, particularly rhodium complexes, are also effective catalysts for hydroaminoalkylation. researchgate.netacs.org Cationic Rh(I) imino-pyridine complexes, for instance, have been shown to catalyze the hydroaminomethylation of olefins with various primary and secondary amines. researchgate.net This tandem reaction involves the hydroformylation of the alkene to an aldehyde, followed by condensation with the amine and subsequent hydrogenation of the resulting enamine or imine intermediate. researchgate.net While this specific tandem process is more suited to amines with N-H bonds, other rhodium-catalyzed systems can directly facilitate the addition of C-H bonds from N-alkyl or N-aryl groups. mdpi.com

Research on the photocatalytic hydroaminoalkylation of methyl cinnamate with various amine substrates has provided detailed insights into the reaction's scope. chemrxiv.orggre.ac.uk The findings, summarized in the table below, demonstrate that diphenylamine derivatives are viable substrates for this transformation. Notably, when an alkene-substituted diphenylamine was used, the reaction proceeded without cyclization of the pendant alkene, suggesting that for a substrate like this compound, the hydroaminoalkylation would likely occur via the reaction of a co-reactant amine with an olefin, rather than an intramolecular reaction involving its own allyl group under these specific conditions. chemrxiv.orggre.ac.uk

Table 2: Photocatalytic Hydroaminoalkylation of Methyl Cinnamate with Various Amine Substrates
Amine SubstrateCatalyst/BaseConditionsYield (%)Regioselectivity (α:β)Reference
N,N-Dimethylaniline[Ir(ppy)₂(dtbbpy)]PF₆ / Cs₂CO₃MeCN, Blue Light, 25 °C, 16 h993:1 gre.ac.uk
Methyldiphenylamine[Ir(ppy)₂(dtbbpy)]PF₆ / Cs₂CO₃MeCN, Blue Light, 25 °C, 16 h68Exclusive α chemrxiv.org
N-Phenylpyrrolidine[Ir(ppy)₂(dtbbpy)]PF₆ / Cs₂CO₃MeCN, Blue Light, 25 °C, 16 h946:1 chemrxiv.org
N,N-Diethylaniline[Ir(ppy)₂(dtbbpy)]PF₆ / Cs₂CO₃MeCN, Blue Light, 25 °C, 16 h916.7:1 chemrxiv.org
Alkene-substituted Diphenylamine[Ir(ppy)₂(dtbbpy)]PF₆ / Cs₂CO₃MeCN, Blue Light, 25 °C, 16 h74Exclusive α chemrxiv.org

Structure Property Relationships and Molecular Design Principles for 4 Allylphenyl Diphenylamine Architectures

Influence of Substituent Effects and Conjugation on Electronic and Photophysical Properties

The introduction of electron-donating (ED) or electron-withdrawing (EW) groups at specific positions on the aromatic rings of the diphenylamine (B1679370) moiety can systematically tune the electronic structure. For instance, in related four-coordinate boron compounds, the incorporation of ED groups leads to a significant red-shift in both absorption and emission maxima compared to those with EW groups. researchgate.net This red-shift is indicative of an effective extension of π-conjugation across the molecule, which in turn leads to a decrease in the energy bandgap. researchgate.net The Hammett plot, which correlates substituent electronic properties with reaction rates or equilibrium constants, can confirm the ground state electronic perturbations caused by these substituents. researchgate.net

The degree of π-conjugation is a critical determinant of the photophysical properties. Extended conjugation generally results in a bathochromic (red) shift in the absorption and emission spectra. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation length. In some systems, the interplay between substituent effects and conjugation can lead to intramolecular charge transfer (ICT) states, where photoexcitation induces a shift of electron density from a donor part of the molecule to an acceptor part. researchgate.net This ICT character is often associated with solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. researchgate.netresearchgate.net For example, a novel triarylamine derivative, dimethyl-4'-(diphenylamino)biphenyl-3,5-dicarboxylate, exhibits a significant red shift in its emission wavelength of 149 nm with increasing solvent polarity, indicative of a strong ICT character. researchgate.netresearchgate.net

Furthermore, the specific placement of substituents can have a profound impact. Studies on adenine (B156593) quartets have shown that the same substituent can either strengthen or weaken intermolecular interactions depending on its position. nih.gov This highlights the nuanced control that can be exerted over the bulk properties of materials through precise molecular design. In the context of (4-allylphenyl)diphenylamine, the allyl group itself can be a site for further functionalization, allowing for the attachment of various moieties that can modulate the electronic and photophysical properties.

Rational Design for Optimized Performance in Organic Electronic and Photonic Devices

The rational design of this compound-based materials is crucial for optimizing their performance in organic electronic and photonic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This design process involves a deep understanding of how molecular structure dictates key performance parameters like charge carrier mobility, emission efficiency, and light absorption characteristics.

For OLED applications, the design of emitter molecules aims to achieve high photoluminescence quantum yields (PLQY) and color purity. The diphenylamine core in this compound serves as an excellent hole-transporting unit. By strategically attaching chromophoric and electron-transporting moieties, it is possible to create bipolar molecules that facilitate balanced charge injection and recombination within the emissive layer of an OLED. For example, incorporating a diphenylamino group into four-coordinate boron complexes has been shown to induce bipolar character and lead to efficient electroluminescence. researchgate.net The design can also target the suppression of non-radiative decay pathways, such as those caused by strong π–π stacking interactions in the solid state. researchgate.net Introducing bulky substituents can induce steric hindrance, preventing undesirable intermolecular interactions and promoting high solid-state fluorescence efficiency. researchgate.netresearchgate.net

In the realm of OPVs, the design focuses on creating donor and acceptor materials with complementary absorption spectra and appropriate energy level alignment for efficient charge separation at the donor-acceptor interface. The diphenylamine moiety can act as a strong electron donor. By pairing it with suitable acceptor units and extending the π-conjugation through the allyl group, the absorption spectrum can be broadened to capture a larger portion of the solar spectrum.

Furthermore, the design of these molecules can incorporate features that enhance their processability and morphological stability in thin films, which are critical for device fabrication and longevity. The allyl group, for instance, can be utilized for polymerization or cross-linking reactions, leading to the formation of robust, insoluble active layers after device fabrication. This approach is beneficial for creating multilayered device architectures without the risk of dissolving underlying layers during subsequent processing steps.

Control of Molecular Architecture for Enhanced Charge Transport and Photonic Response

The control of molecular architecture, encompassing both the individual molecular structure and the arrangement of molecules in the solid state, is paramount for enhancing charge transport and tailoring the photonic response of this compound-based materials.

At the single-molecule level, the geometry and conformation of the diphenylamine unit and its substituents play a significant role. The torsional angles between the phenyl rings influence the extent of electronic communication and, consequently, the charge transport properties. A more planar molecular structure generally leads to better π-orbital overlap and higher charge carrier mobility. The allyl group offers a versatile handle for controlling the molecular architecture. It can be used to create polymers or dendrimers where the this compound units are arranged in a specific, ordered fashion. This can lead to improved charge transport pathways compared to the disordered arrangement typically found in amorphous small molecule films.

The photonic response is also heavily influenced by the molecular architecture. For example, the creation of ladder-type oligo(p-phenylenevinylene)s, where the aromatic units are held in a planar arrangement by silicon and carbon bridges, results in intense fluorescence with high quantum yields. researchgate.net While not directly involving this compound, this principle of enforcing planarity to enhance emission is transferable. By designing systems where the diphenylamine moiety is part of a more rigid and planar structure, it is possible to enhance the oscillator strength of electronic transitions and improve the photoluminescence quantum yield.

Furthermore, the design can aim to create molecules that self-assemble into well-defined nanostructures with desirable charge transport and photonic properties. For instance, the formation of J-aggregates, where molecules are arranged in a head-to-tail fashion, can lead to delocalized excitons and enhanced fluorescence. researchgate.net Conversely, H-aggregation (face-to-face stacking) often leads to fluorescence quenching. The ability to control the aggregation behavior through molecular design is therefore a powerful tool for optimizing the performance of these materials in solid-state devices.

Understanding Molecular Packing and Intermolecular Interactions in Solid-State Materials and Aggregates

The performance of organic electronic devices is not solely determined by the properties of individual molecules but is also profoundly influenced by how these molecules pack in the solid state and the nature of their intermolecular interactions. For materials based on this compound, understanding and controlling these solid-state properties are critical for achieving optimal device performance.

In the solid state, molecules can arrange themselves in various packing motifs, such as herringbone or lamellar structures. researchgate.net The specific packing arrangement dictates the degree of intermolecular electronic coupling, which is crucial for efficient charge transport. Strong π-π stacking interactions between adjacent molecules can facilitate the hopping of charge carriers, leading to higher mobility. However, as mentioned earlier, these same interactions can also lead to the formation of non-emissive excimers, which are detrimental to the performance of OLEDs. Therefore, a key design challenge is to promote favorable packing for charge transport while minimizing fluorescence quenching.

One strategy to control molecular packing is to introduce bulky substituents that create steric hindrance, preventing close face-to-face π-π stacking. researchgate.netresearchgate.net This can lead to the formation of J-type aggregates, which are often highly fluorescent. researchgate.net The allyl group in this compound can also influence molecular packing. Its flexibility allows for different conformations, which can lead to polymorphism—the existence of multiple crystal structures for the same compound. Each polymorph can exhibit distinct photophysical and electronic properties.

Intermolecular interactions, such as van der Waals forces, hydrogen bonds, and dipole-dipole interactions, also play a crucial role in determining the solid-state structure. While this compound itself does not have strong hydrogen bonding capabilities, the introduction of functional groups that can participate in hydrogen bonding can be a powerful tool for directing molecular self-assembly and controlling crystal packing.

Future Research Directions and Emerging Paradigms for 4 Allylphenyl Diphenylamine Chemistry

Development of Novel and Sustainable Catalytic Systems for Synthesis

The synthesis of (4-Allylphenyl)diphenylamine and related triarylamines typically relies on cross-coupling reactions, most notably the Buchwald-Hartwig amination. numberanalytics.comwikipedia.org While effective, future research will focus on developing more sustainable, efficient, and cost-effective catalytic systems.

Key Research Thrusts:

Earth-Abundant Metal Catalysis: A major trend is the move away from expensive and rare precious metal catalysts like palladium. nano-ntp.com Research into copper-catalyzed C-N coupling reactions, for instance, is gaining traction as a more economical alternative for triarylamine synthesis. numberanalytics.comacs.org Developing robust copper-based systems that are effective for coupling diarylamines with aryl halides represents a significant and practical research direction. acs.org

Photocatalysis and Electrocatalysis: Light- and electricity-driven reactions offer green alternatives to thermally driven processes. researchgate.net Future work will likely explore photoredox or electrocatalytic C-N coupling methods. These techniques can often proceed under milder conditions, reducing energy consumption and potentially offering different selectivity profiles. nano-ntp.comacs.org However, challenges in scaling up photochemical reactions from the lab to an industrial setting need to be addressed. researchgate.net

Advanced Ligand Design: The efficiency and scope of metal-catalyzed reactions are heavily dependent on the supporting ligands. numberanalytics.com The development of new generations of sterically demanding and electron-rich phosphine (B1218219) ligands continues to push the boundaries of what is possible with reactions like the Buchwald-Hartwig amination, enabling reactions at lower catalyst loadings and with more challenging substrates. numberanalytics.comresearchgate.net

Sustainable Reaction Media: A shift away from hazardous organic solvents like DMF and THF is a key goal in green chemistry. numberanalytics.comresearchgate.netacs.org Research into micellar catalysis, which uses water as the bulk solvent, has shown promise for cross-coupling reactions and could dramatically improve the environmental footprint of triarylamine synthesis. acs.org

Table 1: Comparison of Catalytic Systems for Triarylamine Synthesis

Catalytic SystemMetalKey AdvantagesKey Challenges
Traditional Buchwald-Hartwig PalladiumHigh efficiency, broad substrate scope, high functional group tolerance. numberanalytics.comwikipedia.orgCost of palladium, residual metal contamination, use of organic solvents. nano-ntp.comacs.org
Copper-Catalyzed Amination CopperLower cost, earth-abundant metal. numberanalytics.comacs.orgOften requires higher temperatures, can have narrower substrate scope than palladium systems.
Photoredox/Electrochemical VariousMild reaction conditions, sustainable energy sources. researchgate.netacs.orgScalability, specialized equipment requirements. researchgate.net
Micellar Catalysis Palladium, etc.Use of water as solvent, reduced environmental impact. acs.orgSurfactant compatibility and removal.

Exploration of Advanced Applications in Sensing, Bioelectronics, and Catalysis

The functional versatility of this compound, with its electroactive core and polymerizable allyl group, makes it a candidate for several advanced applications beyond its traditional role in organic electronics.

Advanced Sensing: Organic semiconductors are increasingly used in chemical sensors and biosensors. mdpi.com The electronic properties of the triarylamine unit can be sensitive to the local chemical environment, allowing for the detection of analytes. The allyl group provides a handle for covalent attachment to surfaces or incorporation into polymer matrices, which is crucial for fabricating robust sensing devices. mdpi.comnih.gov

Bioelectronics: The development of electronics that can interface with biological systems is a rapidly growing field. rsc.orgmit.edu Organic materials are prime candidates due to their mechanical flexibility and potential for biocompatibility. rsc.orgresearchgate.net The ability of this compound to be polymerized via its allyl group could be exploited to create conductive polymers for bioelectronic devices like organic electrochemical transistors (OECTs) or implantable sensors. mdpi.commdpi.comroutledge.com

Organocatalysis: Triarylamine derivatives can act as redox mediators in photoredox catalysis, facilitating a range of organic transformations. acs.org The this compound molecule could be explored as a recyclable organocatalyst, particularly if it is polymerized or grafted onto a solid support via its allyl functionality.

Integration of Machine Learning and Artificial Intelligence in Materials Discovery and Design

The traditional process of materials discovery through trial-and-error is time-consuming and expensive. schrodinger.comnih.gov The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process, and the design of new materials based on the this compound scaffold is a prime area for its application. rsc.orgmdpi.com

Predictive Modeling: ML models can be trained on large datasets of existing organic materials to predict the properties of new, hypothetical molecules. mdpi.comresearchgate.netresearchgate.net For a molecule like this compound, ML could predict key electronic properties such as HOMO/LUMO energy levels, reorganization energy, and charge mobility based on its structure. schrodinger.comresearchgate.net This allows for rapid virtual screening of thousands of potential derivatives without the need for synthesis. cmu.edu

Inverse Design: Going beyond simple prediction, inverse design models aim to generate novel molecular structures that possess a specific, desired set of properties. arxiv.org Researchers could use such models to design new triarylamine derivatives based on the this compound framework that are optimized for a particular application, such as having the ideal energy levels for a high-efficiency solar cell. pv-magazine.comchemistryworld.com

Accelerated Discovery: By combining high-throughput virtual screening with automated synthesis and characterization, AI can create a closed-loop system for accelerated materials discovery. cmu.edupv-magazine.com This approach can rapidly identify the most promising candidates from a vast chemical space, guiding experimental efforts toward the most fruitful avenues. arxiv.org

Table 2: Application of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Property Prediction Training models to predict electronic and physical properties (e.g., HOMO/LUMO, mobility) from molecular structure. researchgate.netresearchgate.netRapidly screen potential derivatives of this compound for suitability in specific applications like QLEDs or solar cells. schrodinger.com
Inverse Design Using generative models (e.g., VAEs, GANs) to create new molecules with target properties. arxiv.orgDesign novel hole-transport materials based on the triarylamine scaffold with optimized performance characteristics.
Catalyst Optimization Applying computational tools to design more efficient catalysts for synthesis by analyzing elementary reaction steps. nih.govDevelop highly efficient and selective catalysts for the Buchwald-Hartwig amination, improving the synthesis of triarylamine materials. nih.gov
High-Throughput Screening Virtually screening large libraries of compounds to identify top candidates for experimental validation. cmu.eduarxiv.orgSignificantly reduce the time and cost associated with discovering next-generation materials for organic electronics. schrodinger.com

Challenges and Opportunities in Scalable Production and Device Integration

For any new material to have a real-world impact, it must be producible at a large scale, and its integration into functional devices must be efficient and reliable.

Scalable Synthesis: Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. numberanalytics.com For C-N cross-coupling reactions like the Buchwald-Hartwig amination, issues include catalyst cost, high catalyst loadings, the need for stringent inert conditions, and the removal of metal residues from the final product. acs.orguwindsor.ca Developing robust and cost-effective processes, possibly using flow chemistry, is a significant opportunity. numberanalytics.comnumberanalytics.com The use of more sustainable and easily separable catalysts will be crucial for making the production of this compound and its derivatives economically viable. acs.org

Purification: Achieving the high purity required for electronic-grade materials is a major hurdle in organic electronics. acs.org Impurities can act as charge traps, severely degrading device performance. Future research must focus on developing scalable and efficient purification techniques that can consistently deliver materials with the required purity levels.

Device Integration and Fabrication: The performance of an organic electronic device depends not only on the active material but also on the processing and morphology of the thin films. researchgate.netzastita-materijala.org The allyl group in this compound offers an opportunity for post-deposition cross-linking, which could enhance the thermal stability and solvent resistance of the material layers—a significant advantage in multilayer device fabrication. rsc.org However, controlling this polymerization to achieve optimal morphology and electronic properties will require careful optimization of processing techniques. acs.org

Q & A

What are the recommended synthesis protocols for (4-Allylphenyl)diphenylamine, and how can reaction conditions be optimized for yield improvement?

Level: Basic
Methodological Answer:
Synthesis of aryl-substituted diphenylamine derivatives typically involves Ullmann coupling or Buchwald-Hartwig amination. For this compound, a palladium-catalyzed cross-coupling between 4-allylbromobenzene and diphenylamine is recommended. Key variables include catalyst loading (e.g., Pd(OAc)₂ with Xantphos ligand), solvent choice (toluene or DMF), and temperature (80–120°C). Factorial design experiments (e.g., 2³ designs) can systematically optimize parameters like reaction time, stoichiometry, and inert atmosphere conditions to maximize yield .

How should researchers design experiments to investigate the thermal stability of this compound under varying environmental conditions?

Level: Advanced
Methodological Answer:
Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to assess decomposition thresholds. Variables include oxygen concentration (controlled via inert vs. oxidative atmospheres), heating rates (5–20°C/min), and sample morphology (powder vs. crystalline). A pre-test/post-test design with replicate trials minimizes variability. Statistical tools like ANOVA can identify significant degradation pathways, while Arrhenius modeling predicts long-term stability .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Level: Basic
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98% threshold). Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, focusing on allyl proton signals (δ 5.1–5.3 ppm) and aromatic regions. Mass spectrometry (ESI-MS) validates molecular weight (expected m/z = 297.4). Cross-reference with certified reference materials ensures accuracy .

How can contradictory data regarding the solubility parameters of this compound in different solvents be resolved methodologically?

Level: Advanced
Methodological Answer:
Contradictions often arise from inconsistent solvent polarity metrics or impurities. Use the Hansen solubility parameter framework to systematically test solvents (e.g., toluene, DMSO, ethanol). Employ UV-Vis spectroscopy to quantify solubility via Beer-Lambert law, ensuring temperature control (±0.5°C). Replicate experiments under inert conditions to prevent oxidation. Meta-analysis of published data with standardized reporting (e.g., IUPAC guidelines) reduces discrepancies .

What safety protocols must be implemented when handling this compound in laboratory settings to mitigate health and environmental risks?

Level: Basic
Methodological Answer:
Follow GHS hazard guidelines: wear nitrile gloves, safety goggles, and lab coats (skin/eye contact risk). Use fume hoods to avoid inhalation (P261, P280). Spill containment requires inert absorbents (e.g., vermiculite) and disposal via approved waste facilities (P501). Environmental release prevention (P273) is critical due to aquatic toxicity (LC50 < 1 mg/L) .

How can computational modeling be integrated with experimental studies to predict the reactivity of this compound in novel chemical reactions?

Level: Advanced
Methodological Answer:
Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Validate with experimental kinetic studies (e.g., monitoring reaction intermediates via in situ IR). Machine learning models trained on diphenylamine derivative datasets can forecast reaction outcomes, reducing trial-and-error experimentation .

What strategies are recommended for scaling up the synthesis of this compound from laboratory to pilot-scale while maintaining consistency in product quality?

Level: Advanced
Methodological Answer:
Adopt quality-by-design (QbD) principles. Use process analytical technology (PAT) like inline NMR to monitor reaction progress. Optimize mixing efficiency (Reynolds number > 10⁴) and heat transfer (jacketed reactors). Statistical process control (SPC) charts track critical quality attributes (e.g., yield, purity) during scale-up. Pilot batches should adhere to ISO 9001 documentation standards .

How can researchers address discrepancies in reported catalytic activity of this compound in polymerization reactions?

Level: Advanced
Methodological Answer:
Discrepancies may stem from catalyst-poisoning impurities or solvent effects. Conduct kinetic studies under controlled conditions (e.g., glovebox for oxygen-free environments). Use gel permeation chromatography (GPC) to compare polymer molecular weights. Collaborative inter-laboratory studies with standardized protocols (ASTM guidelines) enhance reproducibility .

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Feasible Synthetic Routes

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(4-Allylphenyl)diphenylamine
Reactant of Route 2
Reactant of Route 2
(4-Allylphenyl)diphenylamine

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